Resolvin D1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H32O5 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1 |
InChI Key |
OIWTWACQMDFHJG-CCFUIAGSSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis of Resolvin D1
Precursor Substrate: Docosahexaenoic Acid (DHA) Metabolism
The journey to Resolvin D1 begins with its essential precursor, docosahexaenoic acid (DHA), an omega-3 fatty acid. nih.govresearchgate.net In response to inflammatory stimuli, phospholipase A2 enzymes are activated, which cleave DHA from the cell membrane, making it available for conversion into resolvins. nih.gov This initial step is critical for the subsequent enzymatic oxygenation that leads to the formation of a variety of potent anti-inflammatory mediators, including the D-series resolvins. nih.govharvard.edu
Enzymatic Pathways of this compound Synthesis
The conversion of DHA to RvD1 is orchestrated by specific enzymatic pathways. These pathways can be broadly categorized into lipoxygenase-dependent routes and an aspirin-triggered cyclooxygenase-2 pathway.
The primary pathway for RvD1 biosynthesis involves the sequential action of two key lipoxygenase enzymes: 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX). harvard.edufrontiersin.org This process often occurs through transcellular biosynthesis, where different cell types collaborate to complete the synthesis. nih.govharvard.edu For instance, epithelial or endothelial cells may initiate the process, and the resulting intermediate is then taken up by leukocytes, such as polymorphonuclear neutrophils, for the final conversion steps. nih.gov
The first step in the lipoxygenase-dependent pathway is the oxygenation of DHA by 15-lipoxygenase (or its murine ortholog, 12/15-lipoxygenase). nih.govplos.org This enzymatic reaction introduces a hydroperoxy group at the 17th carbon of the DHA molecule, leading to the formation of 17S-hydroperoxy-docosahexaenoic acid (17S-H(p)DHA). harvard.edupnas.org This intermediate is a crucial branching point and serves as the precursor for all 17S-series resolvins. pnas.org The presence of 15-LOX has been identified in various tissues, including the epithelium and inflammatory cells of the small intestine. plos.org
Following the formation of 17S-H(p)DHA, the 5-lipoxygenase enzyme carries out the subsequent oxygenation step. harvard.edupnas.org 5-LOX, often in conjunction with 5-lipoxygenase-activating protein (FLAP), converts 17S-H(p)DHA into a transient epoxide intermediate. pnas.orgnih.govresearchgate.net The activity of 5-LOX is dependent on its translocation to the nuclear membrane, a process that can be modulated by various factors. pnas.orgtabaslab.comnih.gov This enzymatic step is critical for the generation of the specific stereochemistry of RvD1. pnas.org
An alternative biosynthetic route for a related molecule, Aspirin-Triggered this compound (AT-RvD1), is initiated by the action of aspirin on the cyclooxygenase-2 (COX-2) enzyme. nih.gov When aspirin acetylates COX-2, it alters the enzyme's catalytic activity. nih.govresearchgate.netresearchgate.net Instead of producing pro-inflammatory prostaglandins (B1171923), the aspirin-acetylated COX-2 converts DHA into 17R-hydroperoxy-docosahexaenoic acid (17R-H(p)DHA). harvard.eduresearchgate.net This intermediate then undergoes further conversion by 5-lipoxygenase, in a similar manner to the 17S-H(p)DHA intermediate, to form AT-RvD1. nih.gov AT-RvD1 shares the pro-resolving functions of RvD1 but has a longer in vivo half-life due to its resistance to rapid degradation. nih.gov
Lipoxygenase-Dependent Biosynthetic Routes
Identification and Role of Key Biosynthetic Intermediates
The biosynthesis of this compound proceeds through several key, often transient, intermediates. A critical intermediate in the lipoxygenase-dependent pathway is 17S-hydroperoxy-docosahexaenoic acid (17S-H(p)DHA) . harvard.edupnas.org This molecule is formed by the initial action of 15-LOX on DHA and serves as the substrate for 5-LOX. pnas.org
Further downstream, a crucial and short-lived intermediate, a 7,8(S,S)-epoxytetraene , is formed from 17S-H(p)DHA by the action of 5-LOX. pnas.orgnih.govresearchgate.net This epoxide is a central precursor that can be converted into either this compound or Resolvin D2. researchgate.netpnas.org The enzymatic hydrolysis of this 7,8-epoxide intermediate, catalyzed by enzymes such as soluble epoxide hydrolase (sEH), leads to the formation of the diol structure characteristic of this compound. pnas.orgnih.gov Isotopic labeling studies have confirmed that the oxygen atom at the C-8 position of this compound is derived from water during this hydrolysis step. pnas.orgnih.gov
In the aspirin-triggered pathway, the key intermediate is 17R-hydroperoxy-docosahexaenoic acid (17R-H(p)DHA) , which differs from the 15-LOX-derived intermediate only in the stereochemistry at the 17th carbon. harvard.eduresearchgate.net This subtle difference, initiated by the aspirin-acetylated COX-2, ultimately leads to the formation of the 17R-epimer, AT-RvD1. harvard.edunih.gov
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Function | Pathway |
|---|---|---|
| Phospholipase A2 | Releases DHA from the cell membrane | Initiation of both pathways |
| 15-Lipoxygenase (15-LOX) | Converts DHA to 17S-H(p)DHA | Lipoxygenase-Dependent Pathway |
| 5-Lipoxygenase (5-LOX) | Converts 17S-H(p)DHA to a 7,8-epoxide intermediate | Lipoxygenase-Dependent Pathway |
| Cyclooxygenase-2 (COX-2) (Aspirin-acetylated) | Converts DHA to 17R-H(p)DHA | Aspirin-Triggered Pathway |
| Soluble Epoxide Hydrolase (sEH) | Hydrolyzes the 7,8-epoxide intermediate to form this compound | Final step in both pathways |
Table 2: Key Intermediates in this compound Biosynthesis
| Intermediate | Precursor | Enzyme | Subsequent Product |
|---|---|---|---|
| 17S-hydroperoxy-docosahexaenoic acid (17S-H(p)DHA) | Docosahexaenoic Acid (DHA) | 15-Lipoxygenase | 7,8(S,S)-epoxytetraene |
| 17R-hydroperoxy-docosahexaenoic acid (17R-H(p)DHA) | Docosahexaenoic Acid (DHA) | Aspirin-acetylated COX-2 | Epoxide intermediate for AT-RvD1 |
| 7,8(S,S)-epoxytetraene | 17S-H(p)DHA | 5-Lipoxygenase | This compound |
17S-Hydro(peroxy)Docosahexaenoic Acid (17S-H(p)DHA)
The initial and rate-limiting step in the biosynthesis of RvD1 is the oxygenation of DHA. mdpi.compnas.org This reaction is primarily catalyzed by the enzyme 15-lipoxygenase (15-LOX), which introduces molecular oxygen at the carbon-17 position of DHA. researchgate.netresearchgate.net This enzymatic action leads to the formation of 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA). pnas.org This intermediate is then rapidly reduced by cellular peroxidases to its more stable alcohol form, 17S-hydroxy-docosahexaenoic acid (17S-HDHA). nih.gov Collectively, these two molecules are referred to as 17S-H(p)DHA. researchgate.net While 15-LOX is the primary enzyme for this step, under certain conditions, such as the presence of aspirin-acetylated cyclooxygenase-2 (COX-2), a related stereoisomer, 17R-H(p)DHA, can be produced, leading to the formation of aspirin-triggered (AT) resolvins. researchgate.net
7,8(S,S)-Epoxytetraene Intermediate
Following the initial 15-LOX-mediated oxygenation, the 17S-H(p)DHA intermediate undergoes a second oxygenation step, which is catalyzed by 5-lipoxygenase (5-LOX). pnas.orgresearchgate.net This sequential action of 5-LOX on 17S-H(p)DHA generates a highly unstable conjugated tetraene 7,8-epoxide, specifically the 7,8(S,S)-epoxytetraene intermediate. mdpi.compnas.org This short-lived epoxide is a crucial branching point in the synthesis of several D-series resolvins. pnas.orgnih.gov
The final step in the formation of RvD1 is the enzymatic hydrolysis of the 7,8(S,S)-epoxytetraene intermediate. researchgate.net This reaction involves the addition of a water molecule across the epoxide ring, which is catalyzed by an epoxide hydrolase, such as the soluble epoxide hydrolase (sEH). pnas.orgnih.gov This hydrolysis opens the epoxide ring to form the characteristic 7S, 8R vicinal diol structure of this compound (7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid). pnas.orgresearchgate.net Isotope labeling studies have confirmed that the oxygen atom at the C-8 position in the final RvD1 molecule is derived from water. researchgate.netnih.gov
| Step | Precursor | Enzyme | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | Docosahexaenoic Acid (DHA) | 15-Lipoxygenase (15-LOX) | 17S-Hydro(peroxy)Docosahexaenoic Acid (17S-H(p)DHA) | Oxygenation at the C-17 position |
| 2 | 17S-H(p)DHA | 5-Lipoxygenase (5-LOX) | 7,8(S,S)-Epoxytetraene Intermediate | Second oxygenation and formation of an epoxide ring |
| 3 | 7,8(S,S)-Epoxytetraene Intermediate | Soluble Epoxide Hydrolase (sEH) | This compound (RvD1) | Hydrolysis of the epoxide to form a vicinal diol |
Cellular and Tissue Localization of this compound Biosynthesis
The biosynthesis of this compound is not confined to a single cell type but often occurs through coordinated actions between different cells within a specific tissue microenvironment. This process, known as transcellular biosynthesis, allows cells that express one necessary enzyme to generate an intermediate that is then utilized by a neighboring cell expressing the subsequent enzyme in the pathway. nih.gov
Mononuclear Cells (Macrophages, Monocytes, Neutrophils)
Mononuclear cells, including macrophages, monocytes, and neutrophils, are primary sites for the production of D-series resolvins. mdpi.com Neutrophils (polymorphonuclear leukocytes, PMNs), which are rich in the 5-LOX enzyme, play a critical role in converting 17S-H(p)DHA into the key 7,8(S,S)-epoxytetraene intermediate. nih.govpnas.orgresearchgate.net Macrophages, particularly those with a pro-resolving M2-like phenotype, can then convert this epoxide intermediate into RvD1. nih.gov Studies have demonstrated that human macrophages, neutrophils, and peripheral blood mononuclear cells can all transform the 7,8(S,S)-epoxy intermediate into RvD1. researchgate.netnih.gov The expression of RvD1 receptors, such as GPR32 and ALX/FPR2, on these phagocytes further underscores their role in the resolution of inflammation. nih.gov
Endothelial and Vascular Cells
The biosynthesis of D-series resolvins, including RvD1, also takes place in vascular tissues and involves endothelial and vascular cells. mdpi.com The expression of RvD1 receptors has been identified in the artery wall, and RvD1 has been shown to broadly reduce the activation of vascular smooth muscle cells (VSMCs) in response to injury. nih.gov Furthermore, RvD1 can protect the integrity of the endothelial barrier by preventing the disruption of adherens junctions caused by inflammatory stimuli. nih.gov This indicates that the machinery for both producing and responding to RvD1 is present within the vasculature, suggesting a localized role in maintaining vascular homeostasis and resolving vascular inflammation. nih.govahajournals.org
Fibroblasts and Salivary Epithelium
Fibroblasts, which are key components of connective tissue, are also involved in the biosynthesis of D-series resolvins. mdpi.com In the context of inflammation, fibroblasts can become activated and contribute to both pro-inflammatory and pro-resolving signaling pathways. nih.gov Studies have shown that RvD1 can inhibit the proliferation of osteoarthritis fibroblast-like synoviocytes, suggesting that these cells are both targets and potential producers of resolvins. coxa.fi
Additionally, the machinery for RvD1 biosynthesis is expressed and functional in salivary glands. nih.gov Research has identified the presence of necessary enzymes, including 12/15-lipoxygenase and 5-lipoxygenase, in mouse and human salivary glands. nih.govnih.gov Salivary epithelial cells can produce and release RvD1, which in turn acts to preserve epithelial integrity and counter-regulate inflammation, highlighting its potential role in restoring salivary gland function. nih.govnih.govresearchgate.net
| Cell/Tissue Type | Role in Biosynthesis | Key Research Findings | References |
|---|---|---|---|
| Mononuclear Cells (Neutrophils, Macrophages, Monocytes) | Primary site of biosynthesis, often via transcellular pathways. Neutrophils perform 5-LOX step; Macrophages convert epoxide to RvD1. | Human phagocytes (macrophages, neutrophils, PBMCs) convert the 7,8(S,S)-epoxytetraene intermediate to RvD1. | researchgate.netnih.govmdpi.com |
| Endothelial and Vascular Cells | Site of D-series resolvin biosynthesis and action. | RvD1 receptors are expressed in the artery wall; RvD1 attenuates vascular smooth muscle cell activation and protects endothelial barrier function. | mdpi.comnih.govnih.gov |
| Fibroblasts | Contribute to D-series resolvin biosynthesis. | RvD1 inhibits proliferation of fibroblast-like synoviocytes in osteoarthritis models. | mdpi.comcoxa.fi |
| Salivary Epithelium | Expresses functional biosynthetic machinery for RvD1. | Mouse and human salivary glands express 12/15-LOX and 5-LOX and can produce and release RvD1. | nih.govnih.gov |
Molecular and Cellular Mechanisms of Resolvin D1 Action
Resolvin D1 Receptor Biology and Engagement
The pro-resolving functions of RvD1 are primarily transduced by its engagement with specific G-protein coupled receptors (GPCRs) on the surface of various immune and structural cells. nih.govnih.gov This interaction is the critical first step that translates the extracellular signal of RvD1 into a cellular response aimed at resolving inflammation.
RvD1's effects are mediated through its interaction with at least two distinct GPCRs in humans: ALX/FPR2 and GPR32. nih.govpnas.org These receptors act as the primary gatekeepers for RvD1 signaling, and their activation initiates the downstream pathways responsible for the compound's potent anti-inflammatory and pro-resolving activities. nih.govpnas.org The actions of RvD1 on human polymorphonuclear leukocytes (PMNs) have been shown to be sensitive to pertussis toxin, further confirming the involvement of G-protein coupled signaling. pnas.orgharvard.edu
The lipoxin A4 receptor/formyl peptide receptor 2 (ALX/FPR2) is a well-established receptor for RvD1. nih.govnih.gov RvD1 serves as an agonist for ALX/FPR2, meaning it binds to and activates the receptor. nih.gov This receptor is expressed on various cell types, including phagocytes, microglia, neurons, and epithelial cells. nih.govfrontiersin.orgnih.gov The interaction between RvD1 and ALX/FPR2 is crucial for many of its biological functions, such as limiting neutrophil infiltration, reducing the production of pro-inflammatory cytokines, and promoting the resolution of inflammation in diverse contexts like allergic airway inflammation and subarachnoid hemorrhage. nih.govnih.gov For instance, RvD1's ability to inhibit the pro-inflammatory response in microglia induced by hemoglobin is mediated through the ALX/FPR2 receptor. nih.gov Furthermore, the protective effects of RvD1 on endothelial cell barrier function are blocked by ALX/FPR2 receptor antagonism. frontiersin.org
In addition to ALX/FPR2, RvD1 directly interacts with and activates GPR32, which was initially identified as an orphan receptor. pnas.orgguidetopharmacology.org In humans, GPR32 is a key transducer of RvD1's pro-resolving signals. jci.orgnih.gov The activation of GPR32 by RvD1 has been demonstrated to enhance the phagocytic capabilities of human macrophages, a critical process for clearing apoptotic cells and cellular debris during resolution. pnas.orgfrontiersin.org Knockdown of GPR32 in human macrophages leads to a decrease in RvD1-mediated phagocytosis. uzh.ch Like ALX/FPR2, GPR32 is expressed on human phagocytes and its surface expression can be upregulated by inflammatory stimuli. pnas.orgguidetopharmacology.org The signaling through GPR32 is critical for inflammation resolution and has been shown to be atheroprotective. jci.orgnih.gov
A significant consideration in the study of RvD1 receptor biology is the species-specific expression of its receptors. While the ALX/FPR2 receptor has a murine homolog, Fpr2, a murine homolog for the human GPR32 receptor does not exist. jci.orgnih.gov This absence of a GPR32 ortholog in mice and rats has major functional implications for in vivo research. guidetopharmacology.orguzh.ch It means that studies in wild-type mice investigating the effects of RvD1 are primarily examining Fpr2-mediated signaling. jci.org To investigate the specific role of GPR32 in vivo, researchers have developed transgenic mouse models that express the human GPR32 receptor. jci.orgnih.gov These models have been instrumental in demonstrating the independent, atheroprotective, and inflammation-resolving functions of GPR32 when activated by its agonists. jci.orgnih.gov
The interaction of RvD1 with its receptors is stereoselective, highlighting the specificity of the binding process. nih.gov Studies using β-arrestin-based ligand-receptor systems have been crucial in confirming the direct interaction and activation of ALX/FPR2 and GPR32 by RvD1, as RvD1 does not typically evoke classic second messenger signals like calcium mobilization. pnas.org
Molecular dynamics simulations have provided deeper insights into the binding of RvD1 to ALX/FPR2. These studies have identified key amino acid residues within the receptor that are critical for establishing interactions with RvD1. Specifically, residues Arginine 201 (R201) and Arginine 205 (R205) in ALX/FPR2 have been identified as hotspots that form high-frequency hydrogen bonds with RvD1, playing a significant role in both the entry and binding of the ligand. acs.orgbiorxiv.org The binding process can occur from the aqueous phase, with early interactions involving residues in the extracellular loops of the receptor guiding the ligand into the binding pocket. nih.gov Upon binding, RvD1 can induce conformational changes in the receptor, leading to its activation. acs.orgresearchgate.net
Table 1: this compound Receptors and Their Characteristics
| Receptor | Receptor Class | Key Ligands | Cellular Expression (Human) | Key Functions Mediated by RvD1 | Murine Ortholog |
|---|---|---|---|---|---|
| ALX/FPR2 | GPCR | This compound, Lipoxin A4, Annexin A1 | Phagocytes, Neutrophils, Microglia, Neurons, Epithelial Cells pnas.orgnih.govfrontiersin.org | Inhibition of neutrophil infiltration, reduction of pro-inflammatory cytokines, enhancement of phagocytosis. nih.govpnas.orgnih.gov | Fpr2 nih.gov |
| GPR32 | GPCR (Orphan) | This compound, Resolvin D3, Resolvin D5 frontiersin.orgnih.gov | Phagocytes, Macrophages, T-cells, Endothelial cells, Smooth muscle cells frontiersin.orgfrontiersin.org | Enhancement of macrophage phagocytosis, regulation of pro-resolving microRNAs, atheroprotection. pnas.orgfrontiersin.orgjci.org | None jci.orgnih.gov |
G-Protein Coupled Receptors (GPCRs) as Primary Transducers
Intracellular Signaling Cascades Orchestrated by this compound
Upon binding to ALX/FPR2 and GPR32, RvD1 triggers a complex network of intracellular signaling cascades designed to counteract pro-inflammatory pathways and promote resolution. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. nih.gov RvD1 has been shown to suppress the activation of NF-κB in various cell types, thereby reducing the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α. nih.govnih.govnih.gov
RvD1 also modulates the mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK. frontiersin.org In many inflammatory contexts, these pathways are activated and contribute to the inflammatory response. RvD1 can inhibit the phosphorylation and activation of these MAPKs, leading to a reduction in inflammation. frontiersin.org For example, in human airway epithelial cells, RvD1 inhibits the activation of TAK1, a key upstream kinase that regulates both the MAPK and NF-κB pathways. nih.gov
Furthermore, RvD1 influences the signal transducer and activator of transcription (STAT) signaling pathways. In inflamed human adipose tissue, RvD1 has been shown to limit the excessive activation of STAT1 and STAT3, which are associated with inflammatory gene expression, without compromising the anti-inflammatory actions of IL-10. nih.gov In macrophages, RvD1 can promote a pro-resolving metabolic shift by activating AMP-activated protein kinase (AMPK) signaling, which in turn enhances fatty acid oxidation and oxidative phosphorylation, processes necessary for the efficient clearance of dead cells. ahajournals.org
The actions of RvD1 also extend to the regulation of microRNAs (miRNAs), which are small non-coding RNAs that control gene expression. RvD1, acting through its receptors, can up-regulate specific pro-resolving miRNAs, such as miR-208a and miR-219. nih.gov This adds another layer of control to the resolution process, as these miRNAs can target and suppress the expression of pro-inflammatory genes. nih.gov
Table 2: Key Intracellular Signaling Pathways Modulated by this compound
| Signaling Pathway | Key Proteins Modulated by RvD1 | Downstream Effect | Cellular Context Example |
|---|---|---|---|
| NF-κB Pathway | IRAK1, TRAF6, NF-κB | Inhibition of phosphorylation/activation, reduced nuclear translocation. nih.govnih.gov | Microglia, Airway Epithelial Cells nih.govnih.gov |
| MAPK Pathway | TAK1, p38, JNK, ERK | Inhibition of phosphorylation/activation. frontiersin.orgnih.gov | Airway Epithelial Cells, Lung Tissue frontiersin.orgnih.gov |
| STAT Pathway | STAT1, STAT3 | Reduction of phosphorylation/activation. nih.gov | Human Adipose Tissue, Macrophages nih.gov |
| AMPK Pathway | AMPK, ACC | Increased phosphorylation/activation. ahajournals.org | Macrophages ahajournals.org |
| PI3K/Akt Pathway | Akt | Increased phosphorylation/activation. researchgate.net | Human Umbilical Vein Endothelial Cells researchgate.net |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound (RvD1) |
| Docosahexaenoic Acid (DHA) |
| Lipoxin A4 (LXA4) |
| Aspirin-Triggered this compound (AT-RvD1) |
| Interleukin-1 Beta (IL-1β) |
| Interleukin-6 (IL-6) |
| Interleukin-8 (IL-8) |
| Interleukin-10 (IL-10) |
| Tumor Necrosis Factor-alpha (TNF-α) |
| Prostaglandin (B15479496) E2 (PGE2) |
| Leukotriene B4 (LTB4) |
| Annexin A1 |
| Resolvin D3 |
| Resolvin D5 |
| Zymosan |
| Hemoglobin |
| Poly(I:C) |
| Isopentenyl pyrophosphate |
| 2-APB |
| Bradykinin |
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (ERK1/2, p38MAPK, JNK)
This compound exerts significant control over the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to inflammatory responses. Its effects on the key MAPK members—Extracellular signal-regulated kinase (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK)—are context-dependent, often leading to the suppression of inflammatory signaling.
In human fibroblast-like synoviocytes stimulated with interleukin-1β (IL-1β), pretreatment with RvD1 significantly suppressed the phosphorylation of p38 MAPK. nih.govresearchgate.net This inhibitory action on p38 MAPK is a recurring theme in RvD1's mechanism. For instance, in a model of burn injury-induced pain, RvD1 was shown to attenuate mechanical allodynia by inhibiting the activation of p38 MAPK in spinal microglia. nih.gov Similarly, in human monocytes, RvD1 can enhance the expression of the anti-inflammatory gene heme oxygenase-1 (HO-1) through a mechanism dependent on p38 MAPK activity. nih.gov Conversely, some studies indicate that RvD1's effects are not mediated by MAPK pathways; for example, in LPS-stimulated primary human monocytes, RvD1, Resolvin D2 (RvD2), and Maresin 1 (MaR1) did not influence the phosphorylation state of pERK1/2, pSAPK/JNK, or p38 MAPK. nih.gov
RvD1's interaction with the JNK pathway often involves inhibition. In IL-1β induced chondrocytes, RvD1 was shown to decrease the expression of phosphorylated JNK (p-JNK), thereby inhibiting the MAPK/JNK signaling pathway. researchgate.net
The modulation of ERK1/2 by RvD1 is more complex. In primary rat lung fibroblasts, RvD1 significantly downregulated the LPS-stimulated expression of phosphorylated ERK2 (P42), while no significant change was observed for phosphorylated ERK1 (P44). researchgate.net In cultured rat and human conjunctival goblet cells, RvD1 stimulates an increase in ERK1/2 activity to promote mucin secretion, an effect that is dependent on the transactivation of the epidermal growth factor receptor (EGFR). nih.gov In some contexts, RvD1-induced activation of ERK has been observed, and its inhibition can block downstream effects of RvD1. biologists.com
| Pathway Component | Effect of RvD1 | Cell/Tissue Type | Key Findings | Citations |
|---|---|---|---|---|
| p38 MAPK | Inhibition of Phosphorylation | Human Fibroblast-Like Synoviocytes | RvD1 suppressed IL-1β-induced phosphorylation of p38, reducing inflammatory mediator expression. | nih.govresearchgate.net |
| p38 MAPK | Inhibition of Activation | Spinal Microglia | RvD1 attenuated burn injury-induced pain by downregulating phosphorylated p38 MAPK. | nih.gov |
| JNK | Inhibition of Phosphorylation | Chondrocytes | RvD1 decreased the expression of p-JNK in an osteoarthritis model. | researchgate.net |
| ERK1/2 | Activation | Conjunctival Goblet Cells | RvD1 increased ERK1/2 activity via EGFR transactivation to stimulate mucin secretion. | nih.gov |
| ERK2 | Inhibition of Phosphorylation | Rat Lung Fibroblasts | RvD1 downregulated LPS-stimulated phosphorylation of ERK2 (P42). | researchgate.net |
| MAPK Pathway | Inhibition | Vascular Smooth Muscle Cells | RvD1 attenuated Angiotensin II-induced hypertension by blocking the RhoA/MAPK pathway. | nih.gov |
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition
A cornerstone of this compound's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master transcriptional regulator of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
RvD1 consistently demonstrates the ability to suppress the activation of the canonical NF-κB pathway. frontiersin.org In various inflammatory models, RvD1 prevents the degradation of the inhibitory protein IκBα (Inhibitor of kappa B alpha). nih.govnih.gov Under normal conditions, IκBα sequesters the NF-κB p65/p50 heterodimer in the cytoplasm. nih.gov Upon inflammatory stimulation (e.g., by LPS or IL-1β), IκBα is phosphorylated and degraded, allowing the p65 subunit to translocate to the nucleus and initiate gene transcription. RvD1 blocks this process, thereby suppressing p65 nuclear translocation. nih.govnih.gov
This mechanism has been observed across multiple cell types and conditions. In human fibroblast-like synoviocytes, RvD1 suppressed IL-1β-induced phosphorylation of NF-κB. nih.govresearchgate.net In a rat model of diabetic retinopathy, RvD1 treatment inactivated the NF-κB pathway by inhibiting p65 phosphorylation and blocking IκBα degradation. nih.gov Similarly, in LPS-induced acute lung injury in mice, RvD1 attenuated inflammation by suppressing IκBα degradation and p65 nuclear translocation, an effect partially dependent on PPARγ activation. nih.govnih.gov In some contexts, RvD1's inhibition of NF-κB is mediated by upregulating A20, an ubiquitin-editing enzyme that is a key negative regulator of NF-κB activation. frontiersin.org
Interestingly, while inhibiting the classical p65/p50 pathway, RvD1 can also promote the formation of an atypical NF-κB p50/p50 homodimer, which can act as a transcriptional repressor, further contributing to the resolution of inflammation. biologists.comnih.gov
| Key Protein | Effect of RvD1 | Cell/Tissue Type | Mechanism/Outcome | Citations |
|---|---|---|---|---|
| NF-κB p65 | Suppression of Phosphorylation & Nuclear Translocation | Human Fibroblast-Like Synoviocytes, Rat Retinas, Mouse Lung Tissue | Prevents activation of pro-inflammatory gene transcription. | nih.govresearchgate.netnih.govnih.gov |
| IκBα | Suppression of Degradation | Rat Retinas, Mouse Lung Tissue | Sequesters NF-κB in the cytoplasm, preventing its activation. | nih.govnih.gov |
| NF-κB p50/p50 | Promotion of Homodimer Formation | Mouse Macrophages | Promotes pro-resolving COX-2 expression. | nih.gov |
| A20 | Upregulation | Rat Brain Tissue (post-SAH) | Inhibits NF-κB pathway activation, reducing neuroinflammation. | frontiersin.org |
Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway Activation
In contrast to its generally inhibitory effects on pro-inflammatory pathways, this compound often promotes cell survival and pro-resolving functions through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.
Activation of this pathway by RvD1 is characterized by the increased phosphorylation of Akt, a serine/threonine-specific protein kinase. nih.gov This phosphorylation is a critical step in mediating many of RvD1's protective effects. researchgate.net For instance, RvD1-induced phosphorylation of Akt has been linked to the suppression of myocardial ischemia/reperfusion injury. nih.gov Studies have shown that the beneficial effects of RvD1 can be blocked by PI3K inhibitors like LY294002, confirming the pathway's essential role. nih.govresearchgate.net
In LPS-stimulated human monocytes, RvD1, along with RvD2 and MaR1, enhances the phosphorylation (activation) of Akt. nih.gov This activation is part of a broader pro-resolving signaling axis that includes the inactivation of glycogen (B147801) synthase kinase 3β (GSK3β). nih.gov However, in other contexts, such as in IL-1β-stimulated human fibroblast-like synoviocytes and LPS-stimulated lung fibroblasts, RvD1 has been found to suppress the phosphorylation of Akt, suggesting a context-dependent role for this pathway in RvD1's actions. nih.govresearchgate.net In cultured conjunctival goblet cells, RvD1 activates Akt to help stimulate mucin secretion. nih.gov The receptors for RvD1, ALX/FPR2 and GPR18, are known to regulate cell function via the PI3K/AKT pathway. nih.gov
| Effect | Cell/Tissue Type | Key Findings | Citations |
|---|---|---|---|
| Activation of Akt (Phosphorylation) | Human Monocytes, Myocardial Tissue | Promotes pro-resolving functions and is key to the protective efficacy of RvD1. | nih.gov |
| Suppression of Akt (Phosphorylation) | Human Fibroblast-Like Synoviocytes, Rat Lung Fibroblasts | In specific inflammatory contexts, RvD1 can inhibit Akt phosphorylation as part of its anti-inflammatory effect. | nih.govresearchgate.net |
| Activation of Akt | Conjunctival Goblet Cells | RvD1 activates Akt via EGFR transactivation to stimulate mucin secretion. | nih.gov |
| Requirement of PI3K/Akt | Central Nervous System | The antidepressant effect of RvD1 requires the PI3K/Akt signaling pathway. | researchgate.net |
Signal Transducer and Activator of Transcription (STAT) Pathway Regulation (STAT-1, STAT3)
This compound modulates the Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT1 and STAT3, to fine-tune immune responses and limit excessive inflammation.
In inflamed human visceral adipose tissue, which is characterized by an overactivation of the interleukin-10 (IL-10) signaling pathway, RvD1 limits this excessive activation by reducing the phosphorylation of STAT proteins. nih.govnih.gov Specifically, RvD1 blocks the phosphorylation of STAT1 at the Tyr701 residue (STAT1Tyr) and the subsequent expression of its target inflammatory genes, such as CXCL9. nih.govnih.gov This action helps tailor the response to IL-10, preventing an undesired pro-inflammatory outcome that can arise from over-stimulation of the IL-10/STAT1 axis. nih.gov
RvD1 also targets persistent STAT3 activation. nih.govnih.gov In colorectal cancer cells, IL-6 induces proliferation, migration, and epithelial-mesenchymal transition (EMT) through the activation of STAT3. RvD1 was found to inhibit this process by inactivating the IL-6/STAT3 signaling pathway. nih.gov By blocking both STAT1 and persistent STAT3 activation, RvD1 can curb ongoing inflammation without impairing the primary anti-inflammatory effects of cytokines like IL-10. nih.govnih.gov
| STAT Protein | Effect of RvD1 | Cell/Tissue Type | Mechanism/Outcome | Citations |
|---|---|---|---|---|
| STAT1 | Inhibition of Phosphorylation | Human Visceral Adipose Tissue, Human Monocytes (THP-1) | Blocks IL-10-induced STAT1 activation and expression of inflammatory genes like CXCL9. | nih.govnih.gov |
| STAT3 | Inhibition of Activation | Human Visceral Adipose Tissue, Colorectal Cancer Cells | Blocks persistent STAT3 activation to limit excessive inflammation and inhibits IL-6-induced cancer cell malignancy. | nih.govnih.govnih.gov |
AMP-activated Protein Kinase (AMPK) Signaling Pathway Promotion
This compound promotes the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor and master regulator of metabolism. researchgate.netyoutube.com Activating the AMPK pathway is a key mechanism through which RvD1 enhances the clearance of dead cells and directs pro-resolving metabolic programs in macrophages.
Studies have demonstrated that RvD1 activates the phosphorylated-AMPK (p-AMPK) signaling pathway in macrophages. researchgate.net This activation is crucial for enhancing the uptake of necroptotic cells, a process known as efferocytosis. researchgate.netnih.gov The clearance of dead cells is a highly energetic process, and RvD1-treated macrophages show increased mitochondrial ATP production. nih.gov By promoting AMPK signaling, RvD1 enhances fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS) in macrophages, which provides the necessary energy for efficient efferocytosis. nih.gov
The importance of this pathway is highlighted by experiments where the effects of RvD1 are mimicked by AMPK activators like AICAR and abolished by AMPK inhibitors like compound C. researchgate.net The finding that the combination of RvD1 and an AMPK activator was not additive suggests that RvD1 acts directly through the AMPK pathway to facilitate the engulfment of necroptotic cells. researchgate.net
| Effect of RvD1 | Downstream Process | Cell/Tissue Type | Key Findings | Citations |
|---|---|---|---|---|
| Activation of p-AMPK | Enhanced Efferocytosis | Bone Marrow-Derived Macrophages (BMDMs) | RvD1 promotes AMPK signaling to enhance the uptake of necroptotic cells. | researchgate.net |
| Activation of p-AMPK | Increased Fatty Acid Oxidation (FAO) and Oxidative Phosphorylation (OXPHOS) | Macrophages | RvD1 directs pro-resolving metabolic programs in macrophages to fuel the clearance of dead cells. | nih.gov |
Nrf2 Pathway Activation for Redox Homeostasis
This compound contributes to cellular protection and the resolution of inflammation by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a master regulator of the antioxidant response, playing a critical role in maintaining redox homeostasis and protecting cells from oxidative stress.
In a mouse model of experimental autoimmune prostatitis, RvD1 was shown to attenuate inflammation and pelvic pain by inhibiting oxidative stress and NLRP3 inflammasome activation. tandfonline.com This therapeutic effect was mediated through the activation of the Nrf2/Heme oxygenase-1 (HO-1) pathway. tandfonline.com Nrf2 activation leads to the transcription of a battery of antioxidant and cytoprotective genes, with HO-1 being one of the most important. The induction of HO-1 by RvD1 has also been observed in other contexts, where it contributes to the anti-inflammatory response. nih.gov By bolstering this endogenous antioxidant system, RvD1 helps to mitigate tissue damage caused by reactive oxygen species (ROS) generated during inflammation, thereby facilitating a smoother return to tissue homeostasis. tandfonline.com
| Pathway Component | Effect of RvD1 | Model | Mechanism/Outcome | Citations |
|---|---|---|---|---|
| Nrf2/HO-1 | Activation | Mouse Model of Autoimmune Prostatitis | Inhibits oxidative stress and NLRP3 inflammasome activation, leading to reduced inflammation and pain. | tandfonline.com |
Phospholipase C (PLC) and Intracellular Calcium (Ca2+) Dynamics
This compound modulates intracellular calcium ([Ca2+]i) signaling, a ubiquitous second messenger system that governs a vast array of cellular processes. RvD1's influence on Ca2+ dynamics is intricate and often involves interactions with other signaling pathways, including Phospholipase C (PLC).
In macrophages, RvD1 can suppress cytosolic calcium increases that are induced by stimuli like arachidonic acid. pnas.org This action is part of a larger signaling cascade that leads to the inhibition of pro-inflammatory leukotriene B4 synthesis. By activating its receptor, FPR2/ALX, RvD1 decreases the activation of the calcium-sensitive kinase CaMKII, which in turn suppresses the p38/MK2 kinase pathway and ultimately reduces the nuclear import of 5-lipoxygenase. pnas.org
In another well-studied example, RvD1 stimulates glycoconjugate secretion from conjunctival goblet cells by increasing [Ca2+]i. nih.govnih.gov This effect is achieved through a mechanism of EGFR transactivation. RvD1 binds its receptor, which activates the metalloprotease ADAM17 to cleave a pro-EGF ligand. The released EGF then binds to the EGFR, leading to the activation of downstream signaling and an increase in [Ca2+]i. nih.gov This increase in calcium was shown to be blocked by an EGFR inhibitor. nih.govnih.gov
Furthermore, RvD1 can counter-regulate histamine-induced increases in [Ca2+]i and mucin secretion in conjunctival goblet cells, showcasing its ability to resolve allergic inflammatory responses. mdpi.com
| Effect on [Ca2+]i | Cell/Tissue Type | Mechanism | Outcome | Citations |
|---|---|---|---|---|
| Suppression of [Ca2+]i increase | Macrophages | Inhibits a calcium-activated kinase pathway (CaMKII). | Limits 5-lipoxygenase nuclear localization and LTB4 synthesis. | pnas.org |
| Increase in [Ca2+]i | Conjunctival Goblet Cells | Transactivates the Epidermal Growth Factor Receptor (EGFR). | Stimulates mucin secretion. | nih.govnih.gov |
| Counter-regulation of histamine-induced [Ca2+]i increase | Conjunctival Goblet Cells | Differential activation of protein kinases. | Resolution of allergic-type responses. | mdpi.com |
Regulation of Gene Expression and MicroRNA Profiles
This compound (RvD1) exerts its potent pro-resolving and anti-inflammatory effects by orchestrating complex changes in the cellular transcriptome. This involves the direct and indirect regulation of gene expression, including the modulation of key transcription factors and the alteration of microRNA (miRNA) profiles, which in turn fine-tune inflammatory and resolution pathways.
Regulation of Gene Expression
RvD1 modulates the expression of a wide array of genes central to the inflammatory response, cell signaling, and tissue homeostasis. Its actions often involve the suppression of pro-inflammatory transcription factors and the subsequent downstream signaling cascades. A pivotal mechanism is the inhibition of the nuclear translocation of transcription factors such as NF-κB and SMAD. researchgate.netnih.gov By preventing NF-κB from entering the nucleus, RvD1 effectively curbs the transcription of numerous pro-inflammatory genes.
In human umbilical vein endothelial cells (HUVECs) exposed to the inflammatory stimulus benzo(a)pyrene, RvD1 has been shown to down-regulate the gene expression of cytochrome P450 1A1 (CYP1A1) and prostaglandin-endoperoxide synthase 2 (PTGS2), the gene that codes for the enzyme cyclooxygenase-2 (COX-2). nih.gov This leads to the repression of COX-2 protein expression. nih.gov In contrast, RvD1 treatment led to the overexpression of Glutathione (B108866) S-transferase Mu 1 (GSTM1) protein, an enzyme involved in detoxification. nih.gov
In immune cells, the effects are multifaceted. In a model of lipopolysaccharide (LPS)-stimulated THP-1 macrophages, RvD1 significantly downregulated the mRNA expression of Tumor Necrosis Factor-alpha (TNF-α) and Krüppel-like factor 5 (KLF5), a transcription factor associated with inflammation-related genes. rbmb.netrbmb.net In experimental models of autoimmune neuritis, RvD1 promotes the resolution of inflammation by upregulating the expression of the anti-inflammatory cytokine Transforming Growth Factor-β (TGF-β) in macrophages. jneurosci.orgnih.gov Similarly, in periodontal ligament cells under hypoxic conditions, RvD1 reduces the expression of Interleukin-1 beta (IL-1β) while increasing the expression of signaling molecules like p38 mitogen-activated protein kinase (p38 MAPK) and protein kinase B (Akt). nih.gov
Functional analyses in neutrophils have revealed that RvD1 regulates a broad set of genes involved not only in the inflammatory response, cytokine activity, and chemotaxis but also in the regulation of adaptive immunity and RNA transcription. nih.gov
Table 1: Selected Genes Regulated by this compound
| Gene/Protein | Effect of RvD1 | Cell/Tissue Type | Finding | Citations |
|---|---|---|---|---|
| CYP1A1 | Down-regulation | Human Umbilical Vein Endothelial Cells (HUVEC) | Reduces gene expression in response to benzo(a)pyrene. | nih.gov |
| PTGS2 (COX-2) | Down-regulation | Human Umbilical Vein Endothelial Cells (HUVEC) | Reduces gene and protein expression. | nih.gov |
| GSTM1 | Up-regulation | Human Umbilical Vein Endothelial Cells (HUVEC) | Increases protein overexpression. | nih.gov |
| TNF-α | Down-regulation | THP-1 Macrophages | Reduces mRNA expression following LPS stimulation. | rbmb.netrbmb.net |
| KLF5 | Down-regulation | THP-1 Macrophages | Reduces mRNA expression following LPS stimulation. | rbmb.netrbmb.net |
| TGF-β | Up-regulation | Macrophages (in vivo) | Increases expression, promoting inflammation resolution. | jneurosci.orgnih.gov |
| IL-1β | Down-regulation | Periodontal Ligament Cells | Reduces protein and RNA levels under hypoxia. | nih.gov |
| NF-κB | Inhibition | Human Macrophages | Reduces nuclear translocation, inhibiting its transcriptional activity. | researchgate.netnih.gov |
Regulation of MicroRNA Profiles
A more recently discovered layer of regulation by RvD1 involves the modulation of microRNA (miRNA) expression. MiRNAs are small non-coding RNAs that post-transcriptionally regulate gene expression, often in the context of inflammation and its resolution. RvD1 establishes distinct pro-resolving circuits by altering miRNA profiles, an action mediated through its receptors, ALX/FPR2 and GPR32. researchgate.netnih.govnih.gov
In models of self-limited peritonitis and in human macrophages, RvD1 was found to up-regulate miR-21, miR-146b, and miR-219, while down-regulating miR-208a. researchgate.netnih.gov The functional consequences of this regulation are significant for resolving inflammation. For instance, miR-219 directly targets the mRNA of 5-lipoxygenase (a key enzyme in the biosynthesis of pro-inflammatory leukotrienes), thereby reducing leukotriene production. researchgate.netnih.gov Concurrently, miR-146b has been shown to target components of the NF-κB signaling pathway, further contributing to the dampening of the inflammatory response. researchgate.netnih.gov
Interestingly, the regulation of miR-208a appears to be highly context-dependent. While some studies show its down-regulation, others performed in transgenic mice overexpressing the human ALX/FPR2 receptor found that RvD1 administration significantly up-regulated miR-208a and miR-219 in inflammatory exudates. nih.govresearchgate.netcornell.edu In this context, the overexpression of miR-208a in human macrophages was shown to up-regulate the anti-inflammatory cytokine IL-10. researchgate.netcornell.edu
In other inflammatory settings, RvD1 demonstrates different miRNA regulatory patterns. In LPS-stimulated macrophages, RvD1 was found to attenuate the inflammatory response by dose-dependently down-regulating the expression of the pro-inflammatory miRNAs miR-155-5p, miR-146a-5p, and miR-148a-3p. rbmb.netrbmb.netrbmb.net Furthermore, in a model of systemic lupus erythematosus, RvD1 was shown to improve the balance of T-regulatory and Th17 cells through the up-regulation of miR-30e-5p. frontiersin.org
These findings collectively indicate that RvD1-regulated miRNAs function as a crucial control layer in the resolution of inflammation, targeting specific genes and pathways to switch off pro-inflammatory signals and promote a return to homeostasis. researchgate.netnih.gov
Table 2: MicroRNA Profiles Regulated by this compound
| MicroRNA | Effect of RvD1 | Cell/Tissue Type | Known Target/Function | Citations |
|---|---|---|---|---|
| miR-21 | Up-regulation | Murine Peritoneal Exudates, Human Macrophages | Involved in resolution circuits. | researchgate.netnih.gov |
| miR-146b | Up-regulation | Murine Peritoneal Exudates, Human Macrophages | Targets NF-κB signaling. | researchgate.netnih.gov |
| miR-219 | Up-regulation | Murine Peritoneal Exudates, Human Macrophages, ALX/FPR2 Transgenic Mice | Targets 5-lipoxygenase (ALOX5), reducing leukotriene production. | researchgate.netnih.govnih.govresearchgate.net |
| miR-208a | Context-dependent (Up or Down) | Murine Peritoneal Exudates, Human Macrophages, ALX/FPR2 Transgenic Mice | Upregulation leads to increased IL-10 expression. | researchgate.netnih.govresearchgate.netcornell.edu |
| miR-155-5p | Down-regulation | LPS-stimulated THP-1 Macrophages | Attenuates inflammatory response. | rbmb.netrbmb.net |
| miR-146a-5p | Down-regulation | LPS-stimulated THP-1 Macrophages | Attenuates inflammatory response. | rbmb.netrbmb.net |
| miR-148a-3p | Down-regulation | LPS-stimulated THP-1 Macrophages | Attenuates inflammatory response. | rbmb.netrbmb.net |
| miR-30e-5p | Up-regulation | T cells (in vivo, MRL/lpr mice) | Helps correct Treg/Th17 imbalance in a lupus model. | frontiersin.org |
Immunomodulatory and Pro Resolving Functions of Resolvin D1
Modulation of Leukocyte Kinetics and Phenotypic States
RvD1 actively directs the behavior and function of key immune cells, particularly leukocytes, to switch from a pro-inflammatory to a pro-resolving state. This modulation is critical for preventing excessive inflammation and subsequent tissue damage.
A hallmark of acute inflammation is the rapid recruitment of neutrophils to the site of injury. While essential for host defense, uncontrolled neutrophil infiltration can be detrimental. RvD1 acts as a powerful brake on this process. nih.gov In experimental models using human polymorphonuclear leukocytes (PMNs), RvD1 significantly reduces their recruitment to endothelial cells under shear conditions. nih.govnih.gov It effectively blunts initial neutrophil capture, rolling, and firm adhesion to the endothelium in a concentration-dependent manner. nih.govmedbizpro.com This action is mediated through its specific G-protein coupled receptors, FPR2/ALX and GPR32. nih.govmedbizpro.com Studies have shown that low concentrations (1 nM) of RvD1 primarily signal through GPR32, while higher concentrations (10 nM) appear to act via FPR2/ALX to inhibit neutrophil adhesion. nih.govmedbizpro.com In vivo, administration of RvD1 has been shown to significantly decrease the infiltration of neutrophils into inflamed tissues. medbizpro.comnih.gov For instance, in a mouse model of peritonitis, RvD1 administration markedly reduced the number of Ly6G+ neutrophils in the exudate, an effect that was absent in mice lacking the Fpr2 receptor. nih.govmedbizpro.com
Table 1: Effect of Resolvin D1 on Neutrophil-Endothelial Interactions Under Flow This table summarizes experimental findings on how this compound affects the steps of neutrophil recruitment.
| Interaction Metric | Stimulus | RvD1 Concentration | Observed Effect | Receptor(s) Implicated | Source |
| PMN Capture | TNF-α | 0.01-100 nM | Concentration-dependent reduction | FPR2/ALX, GPR32 | medbizpro.com |
| PMN Rolling | TNF-α | 0.01-100 nM | Concentration-dependent reduction | FPR2/ALX, GPR32 | medbizpro.com |
| PMN Firm Adhesion | TNF-α | 1 nM & 10 nM | Significant reduction | GPR32 (at 1nM), FPR2/ALX (at 10nM) | nih.govmedbizpro.com |
| Total Leukocyte Infiltration | Zymosan | 1 ng/mouse | Significant reduction in WT mice | FPR2/ALX | nih.govmedbizpro.com |
Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes, broadly classified as pro-inflammatory M1 and pro-resolving M2 macrophages. nih.govnih.gov The switch from an M1 to an M2 phenotype is a critical step in the transition from inflammation to resolution. RvD1 is a key driver of this phenotypic switch. nih.govresearchgate.net It actively promotes the polarization of macrophages towards an M2-like phenotype, which is characterized by anti-inflammatory properties and an enhanced capacity for tissue repair. nih.govnih.govresearchgate.net For example, RvD1 has been shown to inhibit the pro-inflammatory M1 polarization induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). nih.govnih.gov Concurrently, it enhances the M2a polarization mediated by interleukin-4 (IL-4) and suppresses the tumor-associated macrophage (TAM) phenotype. nih.govnih.gov This modulation helps to quell the inflammatory environment and facilitate healing. researchgate.net
Table 2: this compound-Mediated Regulation of Macrophage Phenotype This table outlines the influence of this compound on key markers and functions associated with M1 and M2 macrophage phenotypes.
| Macrophage Phenotype | Key Features | Effect of this compound | Mechanism/Outcome | Source |
| M1 (Pro-inflammatory) | Secretion of TNF-α, IL-1β, IL-6 | Inhibition of polarization | Reduces pro-inflammatory cytokine production | nih.govnih.gov |
| M2 (Pro-resolving) | Debris clearance, tissue repair | Promotion of polarization (M2a) | Enhances resolution of inflammation | nih.govnih.govresearchgate.net |
| TAM (Tumor-Associated) | Tumor promotion | Inhibition of polarization | Inhibits tumor-associated inflammation | nih.govnih.gov |
A successful resolution of inflammation requires the efficient and non-phlogistic clearance of apoptotic cells, a process known as efferocytosis. nih.gov RvD1 is a potent stimulator of efferocytosis. nih.govashpublications.org It enhances the capacity of macrophages to engulf and clear apoptotic neutrophils, thereby preventing their secondary necrosis and the release of damaging cellular contents. nih.govashpublications.org The mechanism underlying this effect involves the modulation of key signaling pathways. For instance, in macrophages where efferocytic activity was impaired by LPS, RvD1 restored this function by downregulating the expression of Tumor Necrosis Factor-alpha (TNF-α). nih.gov This was achieved by promoting the formation of the p50/p50 homodimer of NF-κB, which represses TNF-α transcription. nih.gov Furthermore, RvD1 can enhance the clearance of gram-negative bacteria, in part by boosting the phagocytic capabilities of macrophages. jneurosci.org
Table 3: Enhancement of Efferocytosis by this compound This table details the mechanisms and outcomes of this compound's effect on the phagocytic clearance of apoptotic cells.
| Context | Key Finding | Molecular Mechanism | Source |
| LPS-impaired Macrophages | RvD1 restores efferocytic activity. | Downregulation of TNF-α via p50/p50 NF-κB homodimer formation. | nih.gov |
| Aging-related Defective Efferocytosis | RvD1 promotes efferocytosis and restores MerTK levels. | Prevents cleavage of the phagocytic receptor MerTK. | ashpublications.org |
| Experimental Autoimmune Neuritis | RvD1 promotes macrophage phagocytosis of apoptotic T cells. | Upregulation of TGF-β by macrophages following efferocytosis. | ashpublications.org |
The adaptive immune system, particularly T-cells, also falls under the regulatory influence of RvD1. It plays a crucial role in balancing the responses of different T-cell subsets to maintain immune homeostasis. researchgate.net RvD1 can reduce cytokine production by activated pro-inflammatory CD8+ T cells, T-helper 1 (Th1), and T-helper 17 (Th17) cells. It prevents the differentiation of naïve CD4+ T-cells into the pathogenic Th1 and Th17 lineages by downregulating their signature transcription factors.
Crucially, RvD1 promotes the generation and function of regulatory T-cells (Tregs), a specialized subset of T-cells that suppress excessive immune responses and prevent autoimmunity. ashpublications.orgresearchgate.net In models of systemic lupus erythematosus (SLE), RvD1 treatment promoted the generation of Tregs while inhibiting Th17 differentiation. Similarly, in experimental autoimmune neuritis, both endogenous and exogenous RvD1 increased the count of Treg cells in inflamed tissues, which was linked to enhanced inflammation resolution. ashpublications.org This induction of Tregs is often mediated by the upregulation of cytokines like Transforming Growth Factor-beta (TGF-β) from macrophages that have engaged in efferocytosis. ashpublications.org The effect of RvD1 on Treg induction appears to be mediated through the GPR32 receptor in human cells.
Table 4: Modulation of T-Cell Subsets and Responses by this compound This table summarizes the effects of this compound on different T-cell populations and their functions.
| T-Cell Subset | Effect of this compound | Key Outcome | Source(s) |
| Th1 / Th17 Cells | Inhibits differentiation and cytokine production. | Reduces pro-inflammatory adaptive immune responses. | |
| CD8+ T Cells | Reduces cytokine production. | Dampens cytotoxic T-cell inflammatory activity. | |
| Regulatory T-cells (Tregs) | Promotes de novo generation and increases counts. | Enhances immune suppression and self-tolerance. | ashpublications.org |
Neutrophil Extracellular Traps (NETs) are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens. However, excessive NET formation (NETosis) can contribute to tissue damage and thrombosis. jneurosci.org Research indicates that resolvins can modulate this process. Specifically, RvD1 has been shown to inhibit NETosis. nih.govashpublications.org In a mouse model of abdominal aortic aneurysm, treatment with RvD1 reduced the formation of aneurysms by inhibiting NETosis. nih.gov This was evidenced by a significant decrease in the levels of citrullinated histone H3, a hallmark of NET formation, in the RvD1-treated group. nih.gov By limiting excessive NETosis, RvD1 helps to prevent the collateral damage associated with this neutrophil defense mechanism. jneurosci.org
Table 5: this compound-Mediated Inhibition of NETosis Markers This table presents evidence for this compound's role in downregulating the formation of Neutrophil Extracellular Traps.
| Experimental Model | Marker of NETosis | Effect of this compound | Source |
| Abdominal Aortic Aneurysm (Mouse) | Citrullinated Histone H3 | Decreased levels | nih.gov |
Cytokine and Chemokine Profile Regulation and Secretion Control
RvD1 orchestrates the resolution of inflammation by tightly controlling the local milieu of signaling molecules, including cytokines and chemokines. It acts to suppress the production of pro-inflammatory mediators while in some cases promoting the synthesis of anti-inflammatory ones.
RvD1 has been shown to inhibit the expression and secretion of a broad range of pro-inflammatory cytokines. These include TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govresearchgate.netnih.gov For example, in cardiac fibroblasts stimulated with Angiotensin II, RvD1 reduced the expression and secretion of IL-6 and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov In various models, RvD1's ability to suppress these cytokines is linked to its inhibition of the NF-κB signaling pathway. nih.govresearchgate.net
Conversely, RvD1 can enhance the expression of anti-inflammatory or pro-resolving cytokines. It promotes the production of TGF-β by macrophages, particularly after they have cleared apoptotic cells, which in turn induces Treg cells and promotes resolution. ashpublications.orgresearchgate.net Studies have also shown that RvD1 can interact with the signaling pathways of IL-10, another key anti-inflammatory cytokine, to promote pro-resolving responses in inflamed tissues. nih.gov By shifting the balance from pro-inflammatory to anti-inflammatory signals, RvD1 creates a microenvironment conducive to the cessation of inflammation and the initiation of tissue repair.
Table 6: Regulation of Cytokine and Chemokine Profiles by this compound This table summarizes the modulatory effects of this compound on the production of various signaling molecules.
| Mediator | Type | Effect of this compound | Context/Model | Source |
| TNF-α | Pro-inflammatory Cytokine | Decrease | LPS-stimulated macrophages | nih.gov |
| IL-1β | Pro-inflammatory Cytokine | Decrease | Pressure-overload cardiac tissue | researchgate.net |
| IL-6 | Pro-inflammatory Cytokine | Decrease | Angiotensin II-stimulated cardiac fibroblasts | nih.gov |
| MCP-1 | Pro-inflammatory Chemokine | Decrease | Angiotensin II-stimulated cardiac fibroblasts | nih.gov |
| RANTES | Pro-inflammatory Chemokine | Decrease | Abdominal Aortic Aneurysm model | nih.gov |
| IL-10 | Anti-inflammatory Cytokine | Enhances signaling | Inflamed human adipose tissue | nih.gov |
| TGF-β | Anti-inflammatory/Pro-resolving Cytokine | Increase | Macrophages after efferocytosis | ashpublications.orgresearchgate.net |
Mitigation of Oxidative Stress and Enhancement of Antioxidant Capacity
This compound (RvD1) plays a significant role in counteracting oxidative stress, a pathological process implicated in numerous inflammatory conditions. Its mechanisms involve both the direct reduction of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant systems. Research has demonstrated that RvD1 can inhibit the production of pro-inflammatory cytokines and ROS, thereby reducing cellular damage. nih.gov
A key mechanism through which RvD1 bolsters antioxidant defenses is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant proteins. Studies have shown that RvD1 treatment increases the expression of Nrf2 and its downstream targets, such as heme-oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govfrontiersin.org For instance, in models of UVB irradiation-induced skin damage, RvD1 was found to increase the mRNA expression of Nrf2, HO-1, and NQO1. nih.gov Similarly, in doxorubicin-induced cardiotoxicity, RvD1 administration increased the expression of Nrf-2 and HO-1. frontiersin.org
RvD1's antioxidant effects are also mediated by its ability to modulate key enzymes involved in redox balance. It has been shown to decrease the expression of ROS-generating enzymes like NADPH oxidase subunits Nox-2 and Nox-4. frontiersin.org Concurrently, it enhances the levels and activity of crucial antioxidant enzymes. Research indicates that RvD1 treatment significantly increases the levels of superoxide (B77818) dismutase (SOD), which converts superoxide radicals into less harmful molecules, and glutathione (B108866) (GSH), a major cellular antioxidant. nih.govfrontiersin.org This action prevents the depletion of GSH stores during oxidative insults. nih.gov The reduction of lipid peroxidation products, such as malondialdehyde (MDA), further confirms RvD1's capacity to protect against oxidative damage. nih.govfrontiersin.org
Table 1: Effect of this compound on Oxidative Stress Markers This table is interactive. You can sort and filter the data.
| Marker/Pathway | Effect of RvD1 | Model System | Finding | Reference |
| Nrf2 | Increased Expression/Activation | UVB-Irradiated Skin, Doxorubicin-Induced Cardiotoxicity, Experimental Autoimmune Prostatitis | Activates a primary cellular defense pathway against oxidative stress. | nih.govnih.govfrontiersin.org |
| HO-1 | Increased Expression | UVB-Irradiated Skin, Doxorubicin-Induced Cardiotoxicity, Experimental Autoimmune Prostatitis | An antioxidant enzyme downstream of Nrf2 that provides cytoprotection. | nih.govnih.govfrontiersin.org |
| SOD | Increased Levels/Activity | Doxorubicin-Induced Cardiotoxicity, Experimental Autoimmune Prostatitis | Enhances the dismutation of superoxide radicals. | nih.govfrontiersin.org |
| GSH | Increased Levels | UVB-Irradiated Skin, Doxorubicin-Induced Cardiotoxicity | Restores levels of a key non-enzymatic antioxidant. | nih.govfrontiersin.org |
| MDA | Decreased Levels | Doxorubicin-Induced Cardiotoxicity, Experimental Autoimmune Prostatitis | Reduces levels of a key marker of lipid peroxidation and cell membrane damage. | nih.govfrontiersin.org |
| NADPH Oxidase (Nox-2, Nox-4) | Decreased Expression | Doxorubicin-Induced Cardiotoxicity | Inhibits a major source of cellular reactive oxygen species. | frontiersin.org |
Modulation of Apoptosis and Necroptotic Cell Clearance
This compound is a critical modulator of programmed cell death and, crucially, the subsequent clearance of dead cells, a process known as efferocytosis. Its function is particularly important in distinguishing between apoptosis (a non-inflammatory form of cell death) and necroptosis (a highly pro-inflammatory form of programmed necrosis). nih.gov An accumulation of uncleared necroptotic cells (NCs) can exacerbate inflammation and tissue damage. nih.govnih.gov
RvD1 significantly enhances the efficient removal of NCs by macrophages. nih.govahajournals.org It achieves this by reprogramming macrophage metabolism to meet the energetic demands of engulfment. Specifically, RvD1 promotes a metabolic shift in macrophages towards fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS). ahajournals.orgahajournals.orgresearchgate.net This metabolic reprogramming is driven by the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which increases mitochondrial ATP production to power the efferocytosis machinery. ahajournals.orgahajournals.orgresearchgate.net
Furthermore, RvD1 counteracts mechanisms that inhibit cell clearance. NCs can release a "prostanoid storm," including thromboxane (B8750289), which impairs the ability of macrophages to engulf both apoptotic and necroptotic cells by disrupting their oxidative phosphorylation. nih.govahajournals.orgahajournals.org Exogenous RvD1 can rescue this defect and restore the efferocytic capacity of macrophages. ahajournals.orgahajournals.org At the molecular level, RvD1 promotes the clearance of NCs by modulating cell surface signals. It facilitates the release of the "eat-me" signal calreticulin (B1178941) from macrophages in a CDC42-dependent manner, while also helping to overcome the "don't-eat-me" signal CD47, which is often highly expressed on NCs. nih.gov In the context of aging, RvD1 has also been shown to promote efferocytosis by preventing the cleavage of the critical efferocytosis receptor MerTK on macrophages, a process that can be induced by inflammatory senescent cells. researchgate.net
Table 2: Mechanisms of this compound in Necroptotic Cell Clearance This table is interactive. You can sort and filter the data.
| Mechanism | Effect of RvD1 | Target Cell | Key Finding | Reference |
| Macrophage Metabolism | ↑ Fatty Acid Oxidation & Oxidative Phosphorylation | Macrophage | Boosts ATP production to provide energy for engulfment of necroptotic cells. | ahajournals.orgahajournals.orgresearchgate.net |
| AMPK Signaling | Activation | Macrophage | Triggers the metabolic shift towards FAO and OXPHOS. | ahajournals.orgahajournals.org |
| Prostanoid Inhibition | Overcomes inhibitory effects | Macrophage | Rescues efferocytosis that is impaired by thromboxane released from necroptotic cells. | nih.govahajournals.org |
| "Eat Me" Signal | Facilitates Calreticulin Release | Macrophage | Promotes the specific targeting of necroptotic cells for engulfment. | nih.gov |
| "Don't Eat Me" Signal | Counteracts CD47 Surface Expression | Necroptotic Cell | Helps macrophages overcome inhibitory signals on the surface of dead cells. | nih.gov |
| Efferocytosis Receptor | Prevents MerTK Cleavage | Macrophage | Maintains the integrity of a key receptor required for dead cell clearance, particularly in aging. | researchgate.net |
Regulation of Fibrotic Processes in Pathological States
Fibrosis, the excessive accumulation of extracellular matrix components, leads to tissue scarring and organ dysfunction. This compound has demonstrated significant anti-fibrotic properties in various pathological conditions affecting the lungs, liver, and spleen. whuhzzs.comrug.nlnih.govfrontiersin.org
In a murine model of bleomycin-induced pulmonary fibrosis, the aspirin-triggered form of RvD1 (ATRvD1) was shown to partially restore lung architecture, reduce leukocyte infiltration, and decrease the deposition of collagen and fibronectin. nih.gov A key mechanism underlying this effect is the inhibition of myofibroblast differentiation, as evidenced by decreased expression of alpha-smooth muscle actin (α-SMA). nih.gov ATRvD1 also reduced the levels of the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF-β) and hampered the release of extracellular vesicles from macrophages, which are implicated in fibrotic signaling. nih.gov
In the context of liver fibrosis, RvD1 exerts protective effects by targeting hepatic stellate cells (HSCs), whose activation and transdifferentiation into myofibroblasts are central to the fibrotic process. frontiersin.org Research has shown that RvD1 attenuates liver fibrosis by inhibiting autophagy in HSCs. frontiersin.org This inhibition is mediated through the AKT/mTOR signaling pathway; by suppressing autophagy, RvD1 prevents the activation of HSCs and subsequent collagen production. frontiersin.org
Furthermore, RvD1 addresses fibrosis associated with aging. In aged mice, which exhibit chronic low-grade inflammation and increased splenic fibrosis, treatment with RvD1 was found to decrease the expression of senescence and inflammation markers in splenic macrophages and significantly reduce splenic fibrosis. rug.nl
Promotion of Vascular Homeostasis and Endothelial Integrity
This compound is instrumental in maintaining vascular homeostasis by protecting the integrity of the endothelial barrier, which is critical for controlling the passage of fluids and leukocytes into tissues. nih.govresearchgate.net A compromised endothelial barrier contributes to inflammation and edema. RvD1 has been shown to protect endothelial adherens junctions, which are the primary structures governing cell-to-cell adhesion. nih.gov
One of the core mechanisms involves the prevention of ROS-mediated damage to junctional proteins. In response to inflammatory stimuli like lipopolysaccharide (LPS), endothelial cells can produce ROS, leading to the inactivation of the protein tyrosine phosphatase SHP2. nih.gov This inactivation allows for the tyrosine phosphorylation of key junctional proteins, including VE-cadherin and α-catenin, causing them to dissociate and disrupting the barrier. nih.gov RvD1 blocks this entire cascade by suppressing ROS production, thereby preserving SHP2 activity and maintaining the stability of the adherens junctions. nih.gov
Beyond structural integrity, RvD1 also regulates endothelial activation. It suppresses the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on the surface of endothelial cells. nih.gov This action reduces the adhesion and subsequent transmigration of monocytes across the endothelium, a key step in the inflammatory response. nih.gov These protective effects of RvD1 on the vasculature are mediated through its G protein-coupled receptors, ALX/FPR2 and GPR32. nih.govnih.gov Studies also indicate that RvD1 can protect against mitochondrial damage in endothelial cells following cardiac ischemia-reperfusion, further contributing to vascular protection. researchgate.netresearchgate.net
Preclinical Research Applications and Disease Models of Resolvin D1
Cardiovascular and Metabolic System Preclinical Models
The therapeutic effects of Resolvin D1 have been extensively studied in various preclinical models of cardiovascular and metabolic diseases. These studies highlight its role in mitigating atherosclerosis, non-alcoholic steatohepatitis (NASH), obesity-induced inflammation, and sickle cell disease-related cardiomyopathy.
Atherosclerosis Research Models
Atherosclerosis, a chronic inflammatory disease of the arteries, is a primary target for pro-resolving therapies. jci.org Preclinical studies using mouse models have demonstrated the atheroprotective effects of RvD1. In a carotid ligation model in mice, RvD1 treatment was found to reduce the infiltration of neutrophils and macrophages and decrease tissue levels of myeloperoxidase and superoxide (B77818) in the initial days following the injury. ahajournals.org This early anti-inflammatory action contributes to the attenuation of neointimal hyperplasia, a key event in vascular remodeling. ahajournals.org
Further research has delved into the specific mechanisms of RvD1 in atherosclerosis. In Ldlr-/- mice, a common model for studying hyperlipidemia and atherosclerosis, RvD1 administration was shown to significantly decrease the accumulation of senescent cells within atherosclerotic plaques and reduce plaque necrosis. ahajournals.org Mechanistically, RvD1 was found to diminish the senescence-associated secretory phenotype (SASP), which is characterized by the release of pro-inflammatory and proteolytic factors. ahajournals.org
| Model | Key Findings | Reference(s) |
| Carotid Ligation (C57BL/6 mice) | Reduced neutrophil and macrophage infiltration; Decreased neointimal hyperplasia. | ahajournals.org |
| Ldlr-/- Mice | Decreased lesional senescent cells and necrosis; Diminished senescence-associated secretory phenotype (SASP). | ahajournals.org |
| hGPR32mycTg×Fpr2–/–×Apoe–/– Mice | Reduced atherosclerotic lesions, necrotic core, and aortic inflammation; Enhanced macrophage phagocytosis. | jci.orgnih.gov |
| Mlkl-/- Mice on Western Diet | Increased endogenous RvD1 correlated with less plaque necrosis; RvD1 enhanced clearance of necroptotic cells. | ahajournals.org |
| Angiotensin II-induced Hypertension | Attenuated hypertension and vascular remodeling; Inhibited vascular smooth muscle cell proliferation and migration. | nih.gov |
| Aortic Dissection (BAPN-induced) | Delayed aortic dilation and disintegration; Inhibited local macrophage and neutrophil infiltration. | nih.gov |
Non-alcoholic Steatohepatitis (NASH)/Metabolic Associated Steatohepatitis (MASH) Models
Non-alcoholic steatohepatitis (NASH), recently redefined as metabolic associated steatohepatitis (MASH), is characterized by liver steatosis, inflammation, and fibrosis. nih.govnih.gov Preclinical studies indicate that the RvD1-FPR2 signaling pathway is impaired in MASH. nih.gov In various mouse models of MASH, including those induced by a methionine-and-choline-deficient (MCD) diet, a high-fat diet, or other specialized diets, hepatic levels of RvD1 were found to be decreased. nih.govnih.govnih.gov
Administration of RvD1 in these models has shown significant therapeutic benefits. In mice with established MASH, RvD1 treatment reduced liver inflammation, cell death, and fibrosis. nih.govnih.gov The mechanisms underlying these effects include the suppression of the Stat1-Cxcl10 signaling pathway in macrophages and the alleviation of endoplasmic reticulum (ER) stress-mediated apoptosis in hepatocytes. nih.gov Furthermore, RvD1 promoted fibrosis regression by inducing matrix metalloproteinases (MMPs) like Mmp9 and Mmp12 in macrophages and Mmp2 in hepatic stellate cells. nih.gov In MCD diet-fed mice, RvD1 was shown to attenuate steatohepatitis by inhibiting the TLR4-MyD88-mediated NF-κB and MAPK signaling pathways while activating the antioxidant Nrf2 pathway. nih.gov However, in a model of cholestatic liver fibrosis induced by bile duct ligation, RvD1 showed limited therapeutic potential. nih.gov
| Model | Key Findings | Reference(s) |
| FAT-MASH Diet Mice | Reduced plasma ALT, liver inflammation, steatosis, and fibrosis. | nih.gov |
| MCD Diet-Fed Mice | Attenuated steatosis, inflammation, oxidative stress, and fibrosis; Inhibited TLR4-MyD88-NF-κB/MAPK pathways; Activated Nrf2 pathway. | nih.gov |
| Various MASH Diet Mice (FPC, CDAHFD, FFC) | Reduced inflammation, cell death, and liver fibrosis; Suppressed Stat1-Cxcl10 signaling in macrophages; Alleviated ER stress in hepatocytes. | nih.govnih.gov |
| Bile Duct Ligation Mice | No significant impact on hepatic necroinflammation or fibrosis. | nih.gov |
Obesity-Induced Adipose Tissue Inflammation Models
Obesity is associated with a state of chronic, low-grade inflammation in adipose tissue, which contributes to insulin (B600854) resistance. oup.comnih.gov Studies have shown that obese adipose tissue exhibits a deficit in endogenous pro-resolving mediators, including RvD1. oup.comoup.com In diet-induced obese mice, RvD1 administration has been shown to resolve this inflammation and improve metabolic function. nih.gov
RvD1 treatment in obese-diabetic mice led to a significant reduction in the accumulation of inflammatory macrophages in adipose tissue, particularly within crown-like structures. nih.gov This was accompanied by an improvement in insulin sensitivity and glucose tolerance. nih.gov In vitro and ex vivo studies using inflamed adipose tissue from obese mice and humans have demonstrated that RvD1 can rescue the impaired production and secretion of the anti-inflammatory adipokine, adiponectin. oup.comoup.com Concurrently, RvD1 decreases the production of pro-inflammatory adipokines such as leptin, TNF-α, IL-6, and IL-1β. oup.comoup.com It also reduces monocyte adhesion to adipocytes and their migration across the adipose tissue, key steps in the perpetuation of inflammation. oup.comoup.com
| Model | Key Findings | Reference(s) |
| Diet-Induced Obese Mice (db/db) | Decreased adipose tissue macrophage accumulation; Improved insulin sensitivity and glucose tolerance. | nih.gov |
| High-Fat Diet-Fed Mice | Rescued impaired adiponectin secretion; Decreased pro-inflammatory adipokine (Leptin, TNF-α, IL-6, IL-1β) production; Reduced monocyte adhesion and migration. | oup.comoup.com |
| Inflamed Human Visceral Adipose Tissue (ex vivo) | Limited excessive activation of the IL-10/STAT pathway; Enhanced expression of the anti-inflammatory gene heme oxygenase-1. | nih.gov |
Sickle Cell Disease (SCD) Cardiomyopathy Models
Cardiovascular complications are a leading cause of mortality in adults with sickle cell disease (SCD). univr.itnih.gov A humanized mouse model of SCD (SS mice) has been instrumental in studying the pathogenesis of SCD-related cardiomyopathy. univr.itnih.govnih.gov These studies have revealed that unresolved inflammation, particularly following hypoxia/reoxygenation (H/R) stress which mimics vaso-occlusive crises, plays a crucial role in the development of cardiac pathology. univr.itnih.govashpublications.org
In SS mice subjected to H/R stress, a neutrophil-driven cardiac hypertrophic and profibrotic response is initiated. univr.itnih.govashpublications.org The administration of 17(R)-RvD1, a more stable epimer of RvD1, has shown significant protective effects in this model. univr.itnih.govnih.gov Treatment with 17(R)-RvD1 prevents maladaptive heart remodeling by modulating several key pathways. univr.itashpublications.org It prevents the activation of NF-κB, protects against the activation of the TGF-β1/Smad2-3 canonical pathway, and reduces the expression of hypoxia-inducible factor-dependent proangiogenic signaling. nih.govashpublications.org Furthermore, 17(R)-RvD1 decreases the pro-apoptotic cell signature in the heart and reduces perivascular fibrosis. nih.govnih.gov These findings suggest that enhancing pro-resolving pathways with RvD1 could be a novel therapeutic strategy for SCD-related cardiovascular disease. univr.itnih.govnih.govashpublications.orgnih.gov
| Model | Key Findings | Reference(s) |
| Humanized Sickle Cell (SS) Mice with Hypoxia/Reoxygenation (H/R) Stress | Prevented maladaptive heart remodeling and perivascular fibrosis; Modulated miRNAome and prevented NF-κB activation; Protected against TGF-β1/Smad2-3 and HIF-dependent signaling activation; Decreased pro-apoptotic cell signature. | univr.itnih.govnih.govashpublications.org |
| Humanized Sickle Cell (SS) Mice with H/R Stress | Reduced systemic/local inflammation and vascular dysfunction in lung and kidney; Enhanced efferocytosis of SCD erythrocytes; Blunted NF-κB activation and reduced inflammatory cytokines. | nih.gov |
Neurological and Pain System Preclinical Models
The pro-resolving and neuroprotective effects of this compound have also been investigated in the context of neurological disorders and pain, with a particular focus on its ability to quell neuroinflammation.
Neuroinflammation Research Models
Neuroinflammation is a common pathological feature of many central nervous system (CNS) disorders. researchgate.netfrontiersin.org Preclinical research has demonstrated that RvD1 can effectively counteract neuroinflammatory processes in various models. In a rat model of Parkinson's disease (PD) where human α-synuclein is overexpressed, chronic administration of RvD1 was found to prevent both central and peripheral inflammation, as well as neuronal dysfunction and motor deficits that precede nigral degeneration. researchgate.net This study also noted that endogenous levels of RvD1 were decreased in these rats, suggesting an imbalance between inflammatory and pro-resolving pathways in the disease. researchgate.net In a cell culture model of PD using MPP+-treated PC12 cells, RvD1 dose-dependently inhibited apoptosis, cellular damage, and the production of inflammatory markers like TNF-α by inhibiting p38/ERK/NF-κB signaling. nih.govnih.gov
In a model of focal brain damage (hemicerebellectomy in rats), which induces remote neuronal cell death, RvD1 treatment promoted functional recovery and provided neuroprotection. uniroma1.itresearchgate.net It achieved this by reducing the activation of microglia and astrocytes and impairing inflammatory-induced neuronal death in brain regions distant from the initial injury. uniroma1.itresearchgate.net These effects were mediated through the ALX/FPR2 receptor. uniroma1.itresearchgate.net
Furthermore, in a spared nerve injury (SNI) model of neuropathic pain, intrathecal administration of RvD1 significantly reduced mechanical and thermal allodynia. nih.gov It also decreased microglial activation and the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and brain-derived neurotrophic factor (BDNF) in the spinal cord. nih.gov The analgesic effects of RvD1 were confirmed to be mediated via the ALX/FPR2 receptor and the subsequent inhibition of BDNF/TrkB signaling. nih.gov In a model of postoperative cognitive decline in diabetic rats, RvD1 treatment prevented sevoflurane-induced neuroinflammation and cognitive deficits by restoring the pro-resolution pathway. frontiersin.org
| Model | Key Findings | Reference(s) |
| α-Synuclein Overexpressing Rat (Parkinson's Disease) | Prevented central and peripheral inflammation, neuronal dysfunction, and motor deficits. | researchgate.net |
| MPP+-treated PC12 Cells (Parkinson's Disease) | Inhibited apoptosis, cellular damage, and inflammatory marker production (TNF-α); Inhibited p38/ERK/NF-κB signaling. | nih.govnih.gov |
| Hemicerebellectomy Rat (Focal Brain Damage) | Promoted functional recovery and neuroprotection; Reduced remote microglial and astrocyte activation via the ALX/FPR2 receptor. | uniroma1.itresearchgate.net |
| Spared Nerve Injury (SNI) Mouse (Neuropathic Pain) | Reduced mechanical and thermal allodynia; Decreased microglial activation and pro-inflammatory cytokines; Inhibited BDNF/TrkB signaling via the ALX/FPR2 receptor. | nih.gov |
| Diabetic Rats with Sevoflurane Exposure (Cognitive Decline) | Prevented sevoflurane-induced neuroinflammation and cognitive decline; Restored the RvD1 pro-resolution pathway. | frontiersin.org |
Experimental Autoimmune Encephalomyelitis (EAE) Studies
This compound (RvD1) has demonstrated therapeutic potential in models of experimental autoimmune encephalomyelitis (EAE), a preclinical model for multiple sclerosis. Research indicates that both RvD1 and its chemically stable analogues can mediate the resolution of inflammation in EAE. nih.gov Studies have shown that treatment ameliorates the progression of EAE and attenuates pathological changes within the spinal cord. nih.gov
The mechanism of action involves a shift in the cytokine profile in the serum and a reduction in the proportion of pro-inflammatory immune cells in the spleen. nih.gov A key aspect of RvD1's effect is its influence on dendritic cells (DCs). Investigations using DCs from the spleen and bone marrow of EAE models revealed that RvD1 prevents DC maturation and curtails the secretion of pro-inflammatory cytokines. nih.gov It promotes a shift away from a pro-inflammatory DC phenotype, enhances their capacity for phagocytosis, and suppresses their ability to drive the differentiation of CD4+ T cells into Th1 and Th17 subsets. nih.gov At a molecular level, these effects are associated with the downregulation of the lactate (B86563) dehydrogenase A signaling pathway. nih.gov
Summary of this compound Effects in EAE Models
| Model System | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Mouse EAE Model | Ameliorated EAE progression and attenuated spinal cord pathology. | Altered serum cytokine profile; reduced pro-inflammatory immune cells in the spleen. | nih.gov |
| Dendritic Cells (from EAE mice) | Prevented DC maturation; decreased pro-inflammatory cytokine secretion. | Shifted DCs to a tolerogenic phenotype; increased phagocytosis. | nih.gov |
| Dendritic Cells (from EAE mice) | Suppressed differentiation of CD4+ T cells into Th1 and Th17 subsets. | Down-regulated lactate dehydrogenase A (LDHA) signaling pathways. | nih.gov |
Experimental Autoimmune Neuritis (EAN) Studies
In experimental autoimmune neuritis (EAN), the animal model for Guillain-Barré syndrome, this compound (RvD1) plays a significant pro-resolving role. nih.gov Studies have found that the expression of RvD1, its biosynthetic enzyme, and its receptor are all significantly increased in the peripheral nervous system (PNS) during the recovery phase of EAN. nih.gov
The administration of exogenous RvD1 has been shown to promote disease recovery and enhance inflammation resolution. nih.gov Mechanistically, RvD1 increases the counts of regulatory T (Treg) cells and anti-inflammatory macrophages within the PNS. nih.govnih.gov This is achieved by promoting the phagocytosis of apoptotic T cells by macrophages, which in turn upregulates the production of transforming growth factor-β (TGF-β). nih.govnih.gov The elevated TGF-β level is crucial for increasing the local population of Treg cells, which contributes to the resolution of inflammation. nih.govnih.gov Pharmacological inhibition of TGF-β signaling was found to suppress the RvD1-induced increase in Treg cells and negated the therapeutic effects of RvD1 on disease recovery. nih.gov Furthermore, RvD1 was observed to reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β while increasing the anti-inflammatory marker arginase-1 in macrophages. nih.gov
Key Findings of this compound in EAN Models
| Model System | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Rat EAN Model | Promoted disease recovery and resolution of inflammation. | Increased Treg cell and anti-inflammatory macrophage counts in the PNS. | nih.gov |
| Rat EAN Model | Upregulated transforming growth factor-β (TGF-β) levels. | Enhanced macrophage phagocytosis of apoptotic T cells, leading to TGF-β production. | nih.govnih.gov |
| Peritoneal Macrophages | Increased arginase-1; reduced TNF-α and IL-1β expression. | Promoted an anti-inflammatory macrophage phenotype during dying cell clearance. | nih.gov |
Spinal Cord Injury (SCI) Models
In preclinical rat models of spinal cord injury (SCI), this compound (RvD1) has been investigated for its anti-inflammatory and neuroprotective properties. nih.govnih.gov Research shows that RvD1 can effectively inhibit pro-inflammatory cytokines. nih.govnih.gov Studies involving the co-administration of RvD1 with peripheral nerve-derived stem cell (PNSC) spheroids have demonstrated enhanced therapeutic outcomes compared to monotherapies. nih.govnih.gov
This combined approach resulted in superior neuronal regeneration and more potent anti-inflammatory effects. nih.govnih.gov The anti-inflammatory properties of RvD1 are believed to create a more favorable environment for the transplanted stem cells, thereby enhancing their regenerative functions. nih.gov Specifically, the combination therapy led to an increase in the production of neurotrophic factors, an effect attributed to RvD1's ability to mitigate the inflammatory response that typically follows an SCI. nih.gov These findings, validated through behavioral tests and immunohistochemistry, suggest that RvD1 can augment the paracrine effects of PNSC spheroids, leading to more effective functional recovery. nih.govnih.gov
Therapeutic Effects of this compound in SCI Models
| Model System | Therapeutic Approach | Key Outcomes | Reference |
|---|---|---|---|
| Rat SCI Model | RvD1 combined with PNSC spheroids | Enhanced neuronal regeneration and anti-inflammatory effects compared to monotherapy. | nih.govnih.gov |
| Rat SCI Model | RvD1 combined with PNSC spheroids | Improved functional recovery validated by behavioral tests. | nih.gov |
| In vitro (PNSCs) | RvD1 treatment | Confirmed anti-inflammatory activity and inhibition of pro-inflammatory cytokines. | nih.govnih.govnih.gov |
| Rat SCI Model | RvD1 combined with PNSC spheroids | Increased expression of neurotrophic factors. | nih.gov |
Analgesic Effects in Inflammatory and Neuropathic Pain Models
This compound (RvD1) has demonstrated potent analgesic effects across various preclinical models of both inflammatory and neuropathic pain. nih.govnih.govresearchgate.net Its mechanism of action is multifaceted, involving both peripheral and central nervous system targets to reduce pain hypersensitivity without altering basal pain perception. h1.co
In models of inflammatory pain, such as adjuvant-induced arthritis and carrageenan-induced paw edema, RvD1 and its aspirin-triggered epimer (AT-RvD1) significantly reduce pain behaviors. nih.govh1.co The analgesic action in these models is linked to the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) at the site of inflammation and the modulation of transient receptor potential (TRP) channels, including TRPA1, TRPV3, and TRPV4, on sensory neurons. nih.govnih.gov
In neuropathic pain models, such as those induced by spared nerve injury (SNI) or chemotherapy agents like paclitaxel, RvD1 alleviates mechanical allodynia and thermal hyperalgesia. nih.govcolby.edufrontiersin.org A key mechanism is the inhibition of neuroinflammation, particularly the activation of microglia and astrocytes in the spinal cord. nih.govmdpi.com RvD1 accomplishes this by acting on its receptor, ALX/FPR2, which leads to the suppression of the brain-derived neurotrophic factor (BDNF)/TrkB signaling pathway and a reduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the spinal cord. nih.gov Furthermore, RvD1 has been shown to promote an anti-inflammatory environment by increasing levels of IL-10. frontiersin.org
Analgesic Effects of this compound in Preclinical Pain Models
| Pain Model Type | Specific Model | Key Analgesic Effects of RvD1 | Underlying Mechanism | Reference |
|---|---|---|---|---|
| Inflammatory | Adjuvant-Induced Arthritis | Reduced inflammatory pain and joint stiffness. | Peripheral and central actions. | nih.gov |
| Inflammatory | Cytokine-Induced (TNF-α) | Reversed mechanical and thermal hyperalgesia. | Reduction of pro-inflammatory cytokines. | nih.gov |
| Inflammatory | AITC-Induced | Attenuated spontaneous pain behavior. | Modulation of TRP channels. | nih.gov |
| Neuropathic | Spared Nerve Injury (SNI) | Reduced mechanical and thermal allodynia. | Inhibition of microglial activation via ALX/FPR2 and suppression of BDNF/TrkB signaling. | nih.gov |
| Neuropathic | Chemotherapy-Induced (Paclitaxel) | Reversed mechanical allodynia. | Activation of IL-10/Nrf2/HO-1 pathway; distinct efficacy from other D-series resolvins. | colby.edufrontiersin.orgfrontiersin.org |
| Neuropathic | Bone Cancer Pain | Attenuated established mechanical allodynia and heat hyperalgesia. | Suppression of spinal IL-17, CXCL1 release, and astrocyte activation. | mdpi.com |
Pulmonary and Infectious Disease Preclinical Models
Acute Lung Injury and Inflammation Models
This compound (RvD1) and its aspirin-triggered form, AT-RvD1, exhibit potent protective and pro-resolving effects in various preclinical models of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). nih.govnih.gov In models induced by lipopolysaccharide (LPS), hydrochloric acid, or cigarette smoke, RvD1 treatment significantly attenuates key features of lung injury. nih.goversnet.orgplos.org
Administration of RvD1 leads to a marked reduction in pulmonary inflammation, characterized by decreased infiltration of total leukocytes and neutrophils into the bronchoalveolar lavage fluid (BALF). nih.govnih.goversnet.org This is accompanied by a significant drop in the levels of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6. nih.goversnet.org Mechanistically, RvD1 exerts its anti-inflammatory effects by inhibiting the nuclear factor-κB (NF-κB) pathway. nih.goversnet.org This is achieved, at least in part, through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). ersnet.org
Beyond reducing inflammation, RvD1 improves the integrity of the alveolar-capillary barrier, leading to decreased pulmonary edema. nih.govnih.gov It also enhances the clearance of apoptotic cells (efferocytosis) by alveolar macrophages, a critical step in the resolution of inflammation. nih.govplos.org In models of cigarette smoke-induced inflammation, RvD1 was shown to upregulate the anti-inflammatory cytokine IL-10 and promote the differentiation of alternatively activated (M2) macrophages. plos.org
Effects of this compound in Acute Lung Injury Models
| ALI Model | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Hydrochloric Acid-Induced | Decreased neutrophil infiltration by ~75%; improved epithelial/endothelial barrier integrity. | Inhibited neutrophil-platelet interactions; decreased pro-inflammatory cytokines. | nih.gov |
| LPS-Induced | Significantly decreased total leukocyte counts and levels of TNF-α and IL-6 in BALF. | Suppressed NF-κB activation, partly dependent on PPARγ activation. | ersnet.org |
| Cigarette Smoke-Induced | Reduced neutrophilic inflammation; accelerated resolution of inflammation. | Upregulated IL-10; promoted M2 macrophage differentiation and efferocytosis. | plos.org |
| Bacterial Pneumonia (E. coli) | Improved bacterial clearance and efferocytosis. | Increased recruitment of infiltrating and exudative macrophage subsets. | nih.gov |
Cystic Fibrosis Lung Infection Models
In preclinical models of cystic fibrosis (CF), this compound (RvD1) demonstrates significant efficacy in addressing the non-resolving lung inflammation and chronic Pseudomonas aeruginosa infections that are hallmarks of the disease. nih.govresearchgate.netnih.gov Studies using Cftr knockout mice with chronic P. aeruginosa lung infections have shown that treatment with RvD1 leads to improved clinical outcomes. nih.govresearchgate.net
Specifically, RvD1 administration resulted in a reduced bacterial burden in the lungs, decreased neutrophil infiltration, and attenuated histological signs of lung pathology. nih.govresearchgate.net The pro-resolving actions of RvD1 are linked to its ability to enhance the host's immune response. One of the key mechanisms is the potentiation of phagocytosis; RvD1 was shown to increase the engulfment of P. aeruginosa by both neutrophils and macrophages in a concentration-dependent manner. nih.govresearchgate.net
Furthermore, in lung macrophages sorted from mice with chronic P. aeruginosa infection, RvD1 was found to regulate the expression of Toll-like receptors and associated downstream signaling genes. researchgate.net It also modulated the expression of microRNAs, such as miR-21 and miR-155, which resulted in reduced inflammatory signaling. researchgate.net These findings provide a strong preclinical basis for the therapeutic potential of RvD1 as a pro-resolutive agent for managing CF lung disease. nih.govresearchgate.net
Summary of this compound Efficacy in CF Lung Infection Models
| Model System | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Cftr knockout mice with chronic P. aeruginosa infection | Reduced lung bacterial burden and improved clinical scores. | Decreased neutrophil infiltration and histological signs of lung damage. | nih.govresearchgate.net |
| Human and mouse CF macrophages | Enhanced phagocytosis of P. aeruginosa. | Increased ability of immune cells to clear bacteria. | nih.govresearchgate.net |
| Human CF cells (ex vivo) | Reduced inflammatory signaling upon P. aeruginosa infection. | Modulation of phagocytosis and inflammatory pathways. | nih.gov |
| Murine lung macrophages (from infected mice) | Regulated expression of Toll-like receptors and downstream genes. | Modulated miR-21 and miR-155, leading to reduced inflammatory signaling. | researchgate.net |
Systemic Infection and Sepsis Models
This compound (RvD1) has been investigated in preclinical models of systemic infection and sepsis, demonstrating its potential to modulate the host's inflammatory response and improve survival. Sepsis is characterized by an uncontrolled inflammatory response, and RvD1, an endogenous anti-inflammatory and pro-resolving lipid mediator, has shown promise in attenuating this response without compromising the host's defense mechanisms. nih.gov
Beyond its systemic effects, RvD1 has also been studied in the context of sepsis-associated encephalopathy (SAE), a common complication of sepsis involving neuro-inflammation. nih.gov In a CLP-induced SAE mouse model, RvD1 treatment significantly improved learning and cognitive abilities. nih.gov This cognitive improvement was linked to the inhibition of microglia activation in the hippocampus. nih.gov RvD1 attenuated neuro-inflammation by reducing the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the brain. nih.gov The mechanism for this anti-inflammatory effect involves the inhibition of key inflammatory signaling pathways, including NF-κB, MAPK, and STAT. nih.gov
The pro-resolving actions of RvD1 extend to various models of acute inflammation. For instance, it has been shown to reduce levels of TNF-α and IL-6 in a mouse model of D-galactosamine-sensitized endotoxin (B1171834) shock. nih.gov In models of acute lung injury induced by lipopolysaccharide (LPS), RvD1 also downregulated the levels of TNF-α and IL-6 in the bronchoalveolar lavage fluid. nih.gov These findings highlight the broad anti-inflammatory and pro-resolving properties of RvD1 in systemic inflammatory conditions.
Table 1: Effects of this compound in Preclinical Sepsis Models
| Model | Key Findings |
| Cecal Ligation and Puncture (CLP) in mice | Improved survival, enhanced bacterial clearance, reduced peritoneal neutrophils, decreased inflammatory cytokines, and suppressed NF-κB p65 phosphorylation. nih.gov |
| Sepsis-Associated Encephalopathy (SAE) via CLP in mice | Improved learning and cognitive function, inhibited hippocampal microglia activation, and reduced inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.gov |
| D-galactosamine-sensitized endotoxin shock in mice | Reduced levels of TNF-α and IL-6. nih.gov |
Tuberculosis Infection Host Response Models
This compound (RvD1) has been shown to play a significant role in modulating the host's immune response to Mycobacterium tuberculosis (Mtb) infection. The balance between pro-inflammatory and anti-inflammatory responses is critical in controlling Mtb, and RvD1 appears to contribute to a more effective antimicrobial response while controlling excessive inflammation. researchgate.netnih.gov
In in vitro studies using human macrophages infected with M. tuberculosis H37Rv, RvD1 demonstrated the ability to modulate both anti-inflammatory and antimicrobial properties. researchgate.netnih.gov Treatment of infected macrophages with RvD1 led to a significant reduction in the intracellular growth of Mtb. nih.gov This antimicrobial effect was associated with the upregulation of antimicrobial effector genes, including bactericidal/permeability-increasing protein (BPI) and LL-37. nih.gov The expression of BPI, in particular, has been linked to mycobacterial death in human macrophages. researchgate.net
In addition to its direct antimicrobial effects, RvD1 also modulates the inflammatory response of infected macrophages. It was observed to upregulate the expression of cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-6 (IL-6). nih.gov While these are often considered pro-inflammatory, their controlled expression can be part of a productive host defense. Importantly, RvD1's effects are mediated through G protein-coupled receptor signaling, as inhibition of these receptors abrogated its regulatory effects. nih.gov
The broader context of lipid mediators in tuberculosis reveals a delicate balance. Pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes are involved in the initial response, while specialized pro-resolving mediators (SPMs), including resolvins, contribute to the resolution phase. nih.gov An imbalance, with excessive pro-inflammatory responses, can lead to tissue damage and the progression of active TB disease. frontiersin.org By promoting a pro-resolving environment, RvD1 may help maintain a balanced immune response that can effectively control the infection without causing excessive pathology. researchgate.netnih.gov
Table 2: Effects of this compound in In Vitro Tuberculosis Models
| Model | Key Findings |
| Human macrophages infected with M. tuberculosis H37Rv | Reduced intracellular growth of Mtb, upregulated antimicrobial genes (BPI, LL-37), and induced expression of GM-CSF and IL-6. researchgate.netnih.gov |
Musculoskeletal and Connective Tissue Preclinical Models
Osteoarthritis Research Models
This compound (RvD1) has emerged as a potential therapeutic agent in preclinical models of osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown and inflammation. nih.govnih.govnih.gov Studies have demonstrated that RvD1 can mitigate key pathological processes in OA, including inflammation, catabolism, and apoptosis of chondrocytes. nih.gov
In vitro studies using human OA chondrocytes have shown that RvD1 can counteract the effects of pro-inflammatory stimuli like Interleukin-1β (IL-1β). nih.gov RvD1 was found to suppress the IL-1β-induced expression of several inflammatory and catabolic mediators, including cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), nitric oxide, and matrix metalloproteinase-13 (MMP-13). nih.gov The mechanism underlying these effects involves the inhibition of key signaling pathways such as NF-κB, p38/MAPK, and JNK(1/2). nih.gov
Furthermore, RvD1 has demonstrated protective effects against oxidative stress and apoptosis in chondrocytes. nih.gov It was shown to prevent cell apoptosis induced by 4-hydroxynonenal (B163490) (HNE), an effect marked by the inactivation of caspases and an increase in the anti-apoptotic protein Bcl2. nih.gov
In vivo studies have corroborated these findings. In a mouse model of OA induced by destabilization of the medial meniscus (DMM), a liposomal formulation of RvD1 was effective in preventing cartilage damage. nih.govresearchgate.net This protective effect was associated with a shift in the macrophage population within the synovium towards a pro-resolving M2 phenotype. nih.govresearchgate.net The controlled-release formulation of RvD1 also demonstrated the ability to suppress the formation of osteophytes and produce an analgesic effect. nih.gov
In a murine model of inflammatory arthritis, the stable epimer 17R-RvD1 was found to attenuate arthritis severity, reduce paw edema and leukocyte infiltration, and shorten the remission period. jci.orgnih.gov Metabololipidomic analysis revealed that 17R-RvD1 reduced the biosynthesis of pro-inflammatory PGE2 while increasing the levels of protective SPMs in the arthritic joints. jci.orgnih.gov Moreover, it enhanced the expression of genes associated with cartilage matrix synthesis, and its joint-protective actions were dependent on the RvD1 receptor ALX/FPR2. jci.orgnih.gov
Table 3: Effects of this compound in Preclinical Osteoarthritis Models
| Model | Key Findings |
| Human OA chondrocytes stimulated with IL-1β or HNE | Suppressed expression of COX-2, PGE2, iNOS, NO, and MMP-13; inhibited NF-κB, p38/MAPK, and JNK signaling; prevented apoptosis. nih.gov |
| Destabilization of the Medial Meniscus (DMM) in mice | Prevented cartilage damage, promoted M2 macrophage polarization in the synovium, suppressed osteophyte formation, and showed analgesic effects. nih.govresearchgate.net |
| K/BxN serum-transfer arthritis in mice | Attenuated arthritis severity, reduced paw edema and leukocyte infiltration, decreased PGE2 biosynthesis, and increased cartilage matrix synthesis gene expression. jci.orgnih.gov |
Skeletal Myofiber Regeneration and Repair Studies
This compound (RvD1) has been shown to play a beneficial role in the regeneration and repair of skeletal muscle following injury. researchgate.netnih.govresearchgate.netnih.gov Preclinical studies indicate that RvD1 can accelerate muscle repair and functional recovery by modulating the inflammatory response and directly influencing muscle stem cells. researchgate.net
In a mouse model of acute muscle injury induced by intramuscular injection of barium chloride (BaCl2), systemic administration of RvD1 was found to limit the degree and duration of inflammation. nih.govresearchgate.netnih.gov This was evidenced by a reduction in inflammatory cytokine expression and enhanced clearance of polymorphonuclear cells from the site of injury. nih.govnih.gov
Beyond its anti-inflammatory effects, RvD1 actively promotes muscle regeneration. researchgate.netnih.govresearchgate.net In the BaCl2 injury model, RvD1 treatment led to enhanced growth of regenerating myofibers and improved recovery of muscle strength. nih.govresearchgate.netnih.gov This was associated with a modulation of the local muscle stem cell (satellite cell) response and a polarization of intramuscular macrophages towards a more pro-regenerative M2-like phenotype. nih.govresearchgate.net Specifically, RvD1-treated mice showed an increase in the number of regenerating myofibers and a greater cross-sectional area of these fibers. researchgate.net
While RvD1 had a minimal direct impact on myogenesis in vitro, it was shown to directly suppress myokine production and stimulate macrophage phagocytosis. nih.govresearchgate.net This suggests that RvD1's pro-regenerative effects are largely mediated through its influence on the immune cell populations within the injured muscle, creating a more favorable environment for repair. nih.govresearchgate.net These findings position immunoresolvents like RvD1 as a novel approach for managing muscle injuries, offering an alternative to traditional anti-inflammatory interventions by modulating inflammation while simultaneously stimulating tissue repair. nih.govresearchgate.netnih.gov
Table 4: Effects of this compound in Skeletal Muscle Injury Models
| Model | Key Findings |
| Barium chloride (BaCl2)-induced tibialis anterior muscle injury in mice | Limited inflammation, enhanced clearance of polymorphonuclear cells, enhanced regenerating myofiber growth, and improved muscle strength recovery. researchgate.netnih.govresearchgate.netnih.gov |
| In vitro macrophage and myoblast co-cultures | Suppressed myokine production and stimulated macrophage phagocytosis. nih.govresearchgate.net |
Gastrointestinal System Preclinical Models
Experimental Colitis Models
This compound (RvD1) has demonstrated significant therapeutic potential in preclinical models of experimental colitis, which mimic aspects of inflammatory bowel disease (IBD) in humans. nih.govnih.gov Its actions in these models highlight its ability to reduce inflammation, protect the intestinal barrier, and modulate the gut microbiota.
In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced chronic colitis model in mice, which also leads to hepatic steatosis, administration of RvD1 was shown to ameliorate both conditions. nih.gov RvD1 treatment prevented weight loss and reduced the histopathological changes associated with colitis. nih.gov It also decreased the levels of inflammatory cytokines in the colon. nih.gov
A key aspect of RvD1's protective effect in colitis models is its ability to improve intestinal barrier function. nih.gov In the DSS model, RvD1 increased the expression of tight junction molecules, which are crucial for maintaining the integrity of the intestinal lining. nih.gov This was accompanied by a decrease in plasma lipopolysaccharide (LPS) levels, indicating reduced translocation of bacterial products from the gut into the bloodstream. nih.gov
Furthermore, RvD1 was found to modulate the composition of the gut microbiota. nih.gov In DSS-treated mice, RvD1 administration led to a gut microbiota profile that was more similar to that of healthy control mice, suggesting that it can help restore a more balanced microbial community. nih.gov
In a different model of inflammation-associated tumorigenesis in the colon, induced by azoxymethane (B1215336) (AOM) and DSS, RvD1 also showed protective effects. nih.gov Administration of RvD1 attenuated the development of colitis and subsequent colorectal carcinogenesis. nih.gov This effect was linked to the suppression of Interleukin-6 (IL-6) production and the inhibition of IL-6-mediated chromosomal instability. nih.gov The mechanism involves the downregulation of Cyclin D1 expression through the blockade of the JAK2-STAT3 signaling pathway. nih.gov
Clinical observations in patients with irritable bowel syndrome with diarrhea (IBS-D) have shown that levels of colonic RvD1 are significantly reduced compared to healthy controls, and resolvin-deficient mice exhibit visceral hypersensitivity. grantome.com This suggests that a deficiency in endogenous pro-resolving mediators like RvD1 may contribute to the pathophysiology of intestinal inflammatory disorders. grantome.comnih.gov
Table 5: Effects of this compound in Experimental Colitis Models
| Model | Key Findings |
| Dextran Sodium Sulfate (DSS)-induced chronic colitis in mice | Prevented weight loss, reduced histopathological changes, decreased inflammatory cytokines, improved intestinal barrier function, and modulated gut microbiota. nih.gov |
| Azoxymethane (AOM) plus DSS-induced colorectal carcinogenesis in mice | Attenuated colitis and colorectal tumorigenesis, suppressed IL-6 production, and inhibited IL-6-mediated chromosomal instability via the JAK2-STAT3 pathway. nih.gov |
Non-steroidal Anti-inflammatory Drug (NSAID)-Induced Small Intestinal Damage Models
This compound (RvD1), a lipid mediator derived from docosahexaenoic acid (DHA), demonstrates a significant protective role in preclinical models of small intestinal damage induced by non-steroidal anti-inflammatory drugs (NSAIDs). nih.govplos.org Research using mouse models has elucidated the mechanisms by which RvD1 attenuates the enteropathy commonly associated with NSAID use, such as with indomethacin (B1671933) and diclofenac. nih.govfigshare.comfrontiersin.org
In studies involving indomethacin-induced intestinal injury in mice, pretreatment with RvD1 was found to significantly reduce the severity of the damage. plos.orgnih.gov This was evidenced by a marked decrease in the macroscopic lesion index and an improvement in the histological score of the small intestine. plos.orgfigshare.com The protective effects are linked to RvD1's potent anti-inflammatory actions. Specifically, RvD1 administration leads to a down-regulation in the gene expression of key pro-inflammatory cytokines and chemokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and CXCL1. nih.govplos.org One study quantified this effect, showing that RvD1 reduced the gene expression levels of IL-1β, TNF-α, and CXCL1 to 57%, 72%, and 44%, respectively, compared to the vehicle-treated group that also received indomethacin. plos.org
Further investigations have highlighted the endogenous production and action of RvD1. The enzyme 15-lipoxygenase (15-LOX), expressed in the epithelium and inflammatory cells of the small intestine, is crucial for synthesizing RvD1. nih.govnih.gov Inhibition of this enzyme with baicalein (B1667712) was shown to exacerbate intestinal damage and reduce the local concentration of RvD1, an effect that was reversed by the administration of exogenous RvD1. nih.govplos.org This suggests that endogenously produced RvD1 is a key component of mucosal protection against NSAID-induced injury. nih.govnih.gov
The pro-resolving effects of RvD1 are mediated through specific G protein-coupled receptors, primarily the ALX/FPR2 receptor (lipoxin A4 receptor/formyl peptide receptor 2). plos.orgnih.gov Studies using specific antagonists for this receptor, such as Boc-1 and WRW4, demonstrated that blocking the RvD1 receptor aggravated indomethacin-induced small intestinal damage, confirming its critical role in mediating the protective signals of RvD1. nih.govnih.gov
The table below summarizes the key findings from a preclinical study on RvD1's effect on indomethacin-induced small intestinal damage.
| Parameter | Indomethacin + Vehicle | Indomethacin + this compound | Percentage Reduction | Citation |
| Lesion Index | High | Attenuated to 58% of control | 42% | plos.org |
| Histological Score | High | Attenuated to 86% of control | 14% | plos.org |
| Gene Expression (IL-1β) | Increased | Reduced to 57% of control | 43% | plos.org |
| Gene Expression (TNF-α) | Increased | Reduced to 72% of control | 28% | plos.org |
| Gene Expression (CXCL1) | Increased | Reduced to 44% of control | 56% | plos.org |
Autoimmune and Glandular Disease Preclinical Models
Sjögren's Syndrome Models
Sjögren's Syndrome is a chronic autoimmune disease characterized by lymphocytic infiltration and inflammation of exocrine glands, particularly the salivary and lacrimal glands, leading to severe dryness and loss of function. sjogrenssyndromenews.commdpi.com Preclinical research, primarily using the Non-Obese Diabetic (NOD)/ShiLtJ mouse model which mimics features of the human disease, has identified the aspirin-triggered epimer of this compound, AT-RvD1, as a promising agent for mitigating disease features. nih.govnih.gov
Studies have demonstrated that systemic treatment with AT-RvD1 can restore salivary gland function even when administered after the onset of Sjögren's-like disease in mice. sjogrenssyndromenews.comnih.gov This is a crucial finding, as human diagnosis typically occurs after symptoms have already appeared. nih.govoup.com The restoration of saliva secretion was observed in both male and female mice following treatment. sjogrenssyndromenews.comnih.gov
The mechanism behind this functional recovery involves the modulation of the specific inflammatory environment within the glands. While AT-RvD1 treatment did not consistently reduce the total number of infiltrating immune cells in the submandibular glands, it significantly decreased the population of a specific subset of pro-inflammatory T cells known as T-helper 17 (Th17) cells in both sexes. sjogrenssyndromenews.comnih.gov Th17 cells are known contributors to the pathogenesis of autoimmune diseases.
Furthermore, AT-RvD1 was found to reduce the gene and protein expression of Sjögren's-associated pro-inflammatory cytokines in the submandibular glands. nih.gov However, this effect exhibited a sex-specific difference, with a significant reduction observed in female mice but not in males. sjogrenssyndromenews.comnih.gov Previous work has established that the receptor for RvD1 and AT-RvD1, ALX/FPR2, is expressed in salivary gland cells and that its activation can block inflammatory signals induced by TNF-α and improve epithelial cell survival and integrity. oup.comsemanticscholar.org Studies have shown that treatment with AT-RvD1 before disease onset can prevent chronic inflammation and preserve saliva secretion by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory molecules. nih.govoup.com
The table below outlines the key effects of AT-RvD1 in a Sjögren's Syndrome mouse model when treatment is initiated post-disease onset.
| Finding | Effect of AT-RvD1 Treatment | Sex-Specific Observations | Citation |
| Saliva Secretion | Restored | Effective in both female and male mice. | sjogrenssyndromenews.comnih.gov |
| Lymphocytic Infiltration | No significant reduction in overall infiltration. | Consistent across both sexes. | sjogrenssyndromenews.comnih.gov |
| T-helper 17 (Th17) Cells | Significantly reduced within the cellular infiltrates. | Observed in both female and male mice. | sjogrenssyndromenews.comnih.gov |
| Pro-inflammatory Cytokines | Reduced gene and protein expression. | Reduction observed in females but not males. | sjogrenssyndromenews.comnih.gov |
Development and Characterization of Resolvin D1 Analogs
Rationale for Analog Development: Overcoming Metabolic Instability
Specialized pro-resolving mediators (SPMs), including Resolvin D1, possess delicate chemical structures that are susceptible to rapid metabolic inactivation in vivo. nih.gov This inherent metabolic instability presents a significant hurdle for their development as therapeutic agents. RvD1 is quickly converted by enzymes, such as eicosanoid oxidoreductase, into less active metabolites, for instance, 17-oxo-RvD1, which curtails its pro-resolving actions. nih.govmdpi.com The rapid breakdown limits the bioavailability and duration of action of endogenous or exogenously administered RvD1. Consequently, a primary driver for the development of RvD1 analogs is to create molecules with improved metabolic stability, ensuring they persist longer at the site of inflammation to exert their beneficial effects. mdpi.comresearchgate.net
Design Principles for Metabolically Stable this compound Analogs
Key design strategies include:
Modification of Metabolic Hotspots: Protecting the alcohol groups, particularly at the C-17 position, which are primary sites for enzymatic oxidation.
Conformational Stabilization: Introducing structural elements that stabilize the three-dimensional shape of the molecule, which is crucial for receptor binding. researchgate.net This has been achieved by incorporating aromatic rings, such as a benzo group, into the carbon backbone. researchgate.net
Replacement of Labile Bonds: Substituting chemically unstable conjugated double bonds with more stable structures, such as acetylenic bonds, to prevent unwanted reactions and degradation. nih.gov
Addition of Blocking Groups: Introducing chemical groups, like a para-fluorophenoxy moiety, at or near sites of metabolism to sterically hinder the approach of inactivating enzymes. nih.gov
These principles have led to the creation of several generations of RvD1 analogs with enhanced stability and retained or even improved biological activity. nih.gov
Specific Analogs and Their Pro-Resolving Activities
Also known as Aspirin-Triggered this compound (AT-RvD1), this compound is the natural 17R-epimer of RvD1. nih.gov Its formation is initiated by aspirin-acetylated cyclooxygenase-2 (COX-2). A key feature of 17R-RvD1 is its increased resistance to enzymatic degradation compared to native RvD1. nih.gov It exhibits potent anti-inflammatory and pro-resolving actions across various models. In immune complex-induced lung injury, 17R-RvD1 significantly reduced lung vascular permeability and lowered the levels of inflammatory cytokines and chemokines in bronchoalveolar lavage fluid. nih.gov In studies of inflammatory arthritis, it attenuated disease severity, reduced leukocyte infiltration, and shortened the resolution interval. jci.org Furthermore, 17R-RvD1 can modulate the local inflammatory environment by downregulating the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE₂) and leukotriene B4 (LTB₄), while simultaneously stimulating the biosynthesis of protective lipoxins. jci.orgresearchgate.net
Table 1: Effects of 17R-RvD1 on Inflammatory Mediator Production
| Mediator | Effect of 17R-RvD1 Treatment | Implication | Source |
|---|---|---|---|
| Prostaglandin E₂ (PGE₂) | Downregulated | Reduction of pro-inflammatory signaling | jci.org |
| Leukotriene B₄ (LTB₄) | Downregulated | Reduction of neutrophil chemotaxis | researchgate.net |
| Lipoxin A₄ (LXA₄) | Biosynthesis Activated | Stimulation of pro-resolving pathways | researchgate.net |
| Lipoxin B₄ (LXB₄) | Biosynthesis Activated | Stimulation of pro-resolving pathways | researchgate.net |
BDA-RvD1 is a synthetic analog designed to have greater stability. nih.gov It incorporates a benzene (B151609) ring and acetylenic bonds to stabilize the molecule's backbone and resist metabolic inactivation by enzymes like 15-prostaglandin dehydrogenase. nih.govresearchgate.net BDA-RvD1 has demonstrated potent pro-resolving actions, in some cases exceeding those of native RvD1. nih.gov In a model of ischemia-reperfusion lung injury, it reduced neutrophil infiltration by approximately 58% and was found to be significantly more potent than RvD1. nih.govnih.gov It also accelerates the resolution of E. coli peritonitis with a potency similar to the parent compound. nih.gov A hallmark of its activity is the stimulation of phagocytosis by human macrophages, a key step in inflammation resolution, at very low picomolar concentrations. nih.govnih.gov BDA-RvD1 exerts its effects by acting as an agonist for the G protein-coupled receptor 32 (GPR32), also known as DRV1, which is a receptor for RvD1. nih.govnih.gov
Table 2: Comparative Pro-Resolving Activities of BDA-RvD1
| Activity | Finding | Model System | Source |
|---|---|---|---|
| Neutrophil Infiltration | Reduced by 58 ± 9%; more potent than native RvD1 | Ischemia-Reperfusion Lung Injury | nih.govnih.gov |
| Resolution Interval (Ri) | Shortened by ~57% (from 10.5h to 4.5h) | E. coli Peritonitis | nih.govnih.gov |
| Macrophage Phagocytosis | Stimulated at picomolar concentrations | Isolated Human Phagocytes | nih.gov |
| Receptor Activation | Agonist for human GPR32/DRV1 receptor | Recombinant Receptor Assay | nih.gov |
Recently, a new class of imidazole-derived RvD1 analogs has been designed and synthesized with a focus on enhancing antioxidant properties. mdpi.comnih.gov These analogs were developed to improve metabolic stability while providing superior protection against oxidative stress, a key component of many inflammatory diseases like osteoarthritis. mdpi.comresearchgate.net In a series of in vitro chemical assays, including the oxygen radical absorbance capacity (ORAC) and various radical scavenging tests, the imidazole-derived analogs demonstrated excellent antioxidant performance that was superior to commercially available RvD1. mdpi.comresearchgate.net A significant finding was their ability to scavenge reactive oxygen species (ROS) and thereby protect hyaluronic acid from oxidative degradation. mdpi.comnih.gov Computational studies have further supported the link between their unique chemical structures and their heightened antioxidant capabilities. mdpi.com These findings suggest that such analogs could be promising candidates for treating conditions where oxidative stress plays a major pathological role. mdpi.comresearchgate.net
A review of scientific literature indicates that 4-(2'-methoxyphenyl)-1-[2'-[N-(2″-pyridinyl)-p-fluorobenzamido]ethyl]piperazine, or p-MPPF, is characterized as a competitive antagonist of the serotonin-1A (5-HT1A) receptor. nih.gov Its biological activities are associated with the serotonergic system, where it blocks the effects of 5-HT1A agonists. nih.gov Based on available research, p-MPPF is not classified as a this compound analog, nor is it associated with the pro-resolving pathways of specialized pro-resolving mediators.
Comparative Efficacy and Potency Profiling of Analogs
The development of analogs of this compound (RvD1) is primarily driven by the need to overcome the rapid metabolic inactivation that the native molecule undergoes in vivo. mdpi.com Structural modifications are strategically designed to protect the molecule from enzymatic degradation while retaining or enhancing its potent pro-resolving activities. The comparative profiling of these analogs against RvD1 is a crucial step in identifying candidates with superior properties.
One significant area of investigation involves modifying the omega-end of the molecule, which is susceptible to enzymatic oxidation. An example of such a modification is the creation of benzo-Resolvin D1 (benzo-RvD1), where a benzene ring is incorporated into the structure. Studies comparing 17R/S-benzo-RvD1 to the aspirin-triggered epimer 17R-RvD1 have demonstrated that this analog exhibits comparable efficacy in several key biological assays. nih.govnih.gov For instance, both compounds were found to be similarly effective at attenuating platelet-derived growth factor (PDGF)-stimulated migration of vascular smooth muscle cells (VSMCs) across a concentration range of 0.1-100 nM. nih.govplos.org Furthermore, at a concentration of 10 nM, benzo-RvD1 was as effective as 17R-RvD1 in inhibiting the nuclear translocation of the p65 subunit of NF-κB in cytokine-stimulated endothelial cells. nih.govnih.gov Both compounds also enhanced the phagocytic activity of RAW 264.7 macrophage-like cells to a similar degree. nih.gov In a rat model of vascular injury, periadventitial treatment with benzo-RvD1 reduced neointimal area with an efficacy comparable to that of 17R-RvD1. nih.govplos.org
Another synthetic analog, benzo-diacetylenic-17R-RvD1-methyl ester (BDA-RvD1), was designed for increased resistance to metabolic inactivation. nih.gov This analog proved to be more potent than native RvD1 in an in vivo model of ischemia-reperfusion-induced lung injury, where it reduced neutrophil infiltration by 58 ± 9%. nih.gov In a model of E. coli peritonitis, BDA-RvD1 demonstrated potency similar to RvD1 in shortening the resolution interval (Ri) of inflammation. nih.gov At the cellular level, BDA-RvD1 stimulated phagocytosis by human phagocytes at very low, picomolar concentrations (10⁻¹² M) and activated the RvD1 receptor, GPR32/DRV1, in a dose-dependent manner. nih.gov
Research has also explored imidazole-derived RvD1 analogs, which have shown superior performance in antioxidant assays compared to the parent molecule. mdpi.comnih.gov These analogs demonstrated enhanced capacity to scavenge reactive oxygen species (ROS) and protect hyaluronic acid from degradation in various in vitro chemical assays. mdpi.comnih.govresearchgate.net The antioxidant activity of these imidazole-derived analogs was found to be almost two times higher than that of RvD1. mdpi.com
The table below summarizes the comparative efficacy of select RvD1 analogs based on published research findings.
| Analog | Model System/Assay | Finding | Comparative Efficacy/Potency | Citation |
| 17R/S-Benzo-RvD1 | PDGF-stimulated vascular smooth muscle cell (VSMC) migration | Attenuated cell migration | Similar to 17R-RvD1 | nih.govplos.org |
| Cytokine-stimulated p65 nuclear translocation in endothelial cells | Inhibited p65 translocation by 21% at 10 nM | Similar to 17R-RvD1 | nih.govnih.gov | |
| Phagocytosis by RAW 264.7 cells | Increased phagocytosis of S. Aureus and Zymosan particles | Similar to 17R-RvD1 | nih.gov | |
| Rat carotid angioplasty model | Reduced neointimal area | Similar efficacy to 17R-RvD1 | nih.govplos.org | |
| BDA-RvD1 | Ischemia-reperfusion lung injury in mice | Reduced neutrophil infiltration | More potent than native RvD1 | nih.gov |
| E. coli peritonitis in mice | Shortened inflammation resolution interval (Ri) | Similar potency to RvD1 | nih.gov | |
| Human phagocyte phagocytosis assay (Zymosan A) | Stimulated phagocytosis | Active at picomolar (10⁻¹² M) concentrations | nih.gov | |
| Imidazole-derived RvD1 Analogs | In vitro chemical antioxidant assays (ORAC, DPPH, etc.) | Scavenged reactive oxygen species | Higher antioxidant activity than RvD1 | mdpi.comnih.gov |
These studies highlight that specific structural modifications can yield analogs with preserved, and in some cases enhanced, biological activities compared to native this compound. The profiling of these compounds across a range of biological systems is fundamental to advancing the development of new resolution-based therapeutics. nih.gov
Advanced Methodologies in Resolvin D1 Academic Research
Analytical and Structural Elucidation Techniques
The transient nature and low physiological concentrations of Resolvin D1 demand highly sensitive and specific analytical methods for its detection and quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in the field of metabololipidomics for the analysis of RvD1. nih.gov This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the reliable identification and quantification of RvD1 in complex biological matrices such as plasma, adipose tissue, and cell culture media. nih.govnih.gov
In a typical LC-MS/MS workflow for RvD1 analysis, the sample undergoes a solid-phase extraction (SPE) to isolate and concentrate the lipid mediators. The extract is then injected into a liquid chromatograph, where RvD1 is separated from other lipids based on its physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer.
Method validation is a critical aspect of developing robust LC-MS/MS assays for RvD1, ensuring accuracy, precision, and sensitivity. nih.govwustl.edu Validation parameters often include the determination of the lower limit of quantification (LLOQ), which for modern instruments can be in the low picogram range, making it possible to measure the very low endogenous levels of SPMs. nih.gov For instance, a developed LC-MS/MS method demonstrated an LLOQ of 0.02–0.2 nM for a range of SPMs, corresponding to 0.18–2.7 pg on the column. nih.gov
Table 1: Key Parameters in a Validated LC-MS/MS Method for SPM Analysis
| Parameter | Typical Value/Characteristic | Significance |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.02–0.2 nM | Enables detection of low physiological concentrations of this compound. |
| Precision (CV%) | <15% for standard concentrations, <20% at LLOQ | Ensures the reproducibility of the measurements. |
| Accuracy | 85–115% of nominal concentration | Reflects the closeness of the measured value to the true value. |
| Recovery | 78 ± 4% to 87 ± 3% from human serum | Indicates the efficiency of the extraction process from the biological matrix. |
This table presents typical validation parameters for LC-MS/MS methods used in the analysis of specialized pro-resolving mediators, based on published research findings. nih.govwustl.edu
For the definitive structural elucidation of this compound, electrospray ionization (ESI) coupled with low-energy collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is a powerful technique. researchgate.netdovepress.com In this method, RvD1 molecules are ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode. These ions are then selected and fragmented by collision with an inert gas. The resulting fragmentation pattern is unique to the molecule's structure and provides a "fingerprint" for its identification.
The fragmentation of RvD1 yields characteristic ions that reveal the positions of its hydroxyl groups and double bonds. researchgate.net Key fragmentations include the neutral losses of water (H₂O) and carbon dioxide (CO₂), which indicate the presence of hydroxyl and carboxylic acid functional groups, respectively. researchgate.netdovepress.com More importantly, "chain-cut ions" resulting from cleavages along the fatty acid backbone are diagnostic for the specific locations of the hydroxyl groups. researchgate.net For example, the MS/MS spectrum of RvD1 shows specific fragment ions that confirm its structure as 7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid. Deuterium labeling studies have been used to confirm these fragmentation mechanisms. researchgate.net
Table 2: Characteristic MS/MS Fragmentation Ions for this compound
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Structural Interpretation |
|---|---|---|
| 375.2 ([M-H]⁻) | 357.2 | Loss of H₂O |
| 331.2 | Loss of CO₂ | |
| 217.1 | Cleavage indicating hydroxyl group positions |
This table summarizes the key fragmentation ions observed in the tandem mass spectrum of this compound, which are used for its structural confirmation.
High-resolution metabolomic profiling represents a systems-level approach to comprehensively analyze the small molecule complement (the metabolome) of a biological system. This methodology, often employing high-resolution mass spectrometers like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers, provides a detailed snapshot of the physiological state of a cell, tissue, or organism. nih.gov
In the context of this compound research, high-resolution metabolomic profiling allows for the simultaneous detection of RvD1 alongside a broad spectrum of other lipid mediators, including pro-inflammatory eicosanoids (like prostaglandins (B1171923) and leukotrienes) and other SPMs. nih.gov This provides a "functional readout" of the inflammatory and resolution status. For example, metabololipidomic analysis of omental adipose tissue from obese patients revealed an imbalance in the production of SPMs, including RvD1, relative to inflammatory lipid mediators. nih.gov Similarly, high-resolution metabolomic profiling of plasma from patients with tuberculosis has been used to identify elevated levels of D-series resolvins, suggesting their involvement in the host response to infection.
This comprehensive profiling is crucial for understanding the regulation of inflammation and its resolution, as it is the balance between pro-inflammatory and pro-resolving mediators that often dictates the outcome of an inflammatory response.
Advanced Imaging Techniques in In Vivo and Ex Vivo Models
Visualizing the cellular and tissue-level effects of this compound is critical to understanding its biological function. Advanced imaging techniques provide the spatial and temporal resolution needed to observe these processes directly.
Intravital two-photon microscopy is a powerful imaging technique that allows for the visualization of cellular dynamics deep within the tissues of a living animal in real-time. nih.gov This method uses a near-infrared laser for excitation, which penetrates deeper into tissue and causes less phototoxicity compared to conventional one-photon microscopy. nih.gov These features are ideal for studying dynamic processes like immune cell trafficking during inflammation and its resolution.
While direct imaging of fluorescently labeled this compound in vivo is challenging due to its small size and rapid metabolism, intravital two-photon microscopy is instrumental in observing the cellular responses elicited by RvD1. For example, this technique can be used to track the behavior of fluorescently labeled neutrophils and macrophages in response to an inflammatory stimulus and subsequent treatment with RvD1. dovepress.com Researchers can visualize and quantify key events in inflammation resolution, such as the inhibition of neutrophil infiltration into tissues and the enhancement of macrophage-mediated clearance of apoptotic cells, which are known functions of RvD1. dovepress.com Studies using intravital microscopy have shown that nanovesicles can be used to deliver RvD1 to inflamed endothelium, highlighting the potential for targeted delivery and imaging of its effects. dovepress.com
Confocal microscopy is a high-resolution optical imaging technique used to create sharp, detailed images of fluorescently labeled specimens by rejecting out-of-focus light. It is widely used in ex vivo and in vitro studies to investigate the subcellular localization of molecules and to observe cellular dynamics with high precision.
In this compound research, confocal microscopy has been instrumental in elucidating its effects on immune cells, particularly macrophages. Studies have used this technique to visualize and quantify the impact of RvD1 on macrophage polarization, a key process in the resolution of inflammation. For instance, research has shown that RvD1 promotes the polarization of macrophages towards a pro-resolving M2 phenotype. Confocal imaging can reveal changes in the expression and localization of specific macrophage markers associated with different polarization states.
Furthermore, confocal microscopy is used to study the effects of RvD1 on macrophage phagocytosis. By using fluorescently labeled particles or apoptotic cells, researchers can visualize and quantify the rate of engulfment by macrophages in the presence or absence of RvD1. Such studies have demonstrated that RvD1 significantly enhances the phagocytic capacity of macrophages, a critical step in clearing cellular debris and resolving inflammation.
Table 3: Applications of Confocal Microscopy in this compound Research
| Research Question | Experimental Approach | Key Findings |
|---|---|---|
| Effect on Macrophage Polarization | Immunofluorescence staining for M1/M2 macrophage markers (e.g., iNOS, Arginase-1) in cultured macrophages treated with RvD1. | RvD1 promotes a shift from a pro-inflammatory M1 to a pro-resolving M2 phenotype. |
| Enhancement of Phagocytosis | Incubation of macrophages with fluorescently labeled bioparticles or apoptotic cells with or without RvD1, followed by imaging and quantification. | RvD1 significantly increases the phagocytic activity of macrophages. |
| Modulation of Intracellular Signaling | Immunofluorescence staining for key signaling proteins (e.g., NF-κB, STAT proteins) to observe their cellular localization upon RvD1 treatment. | RvD1 can modulate the nuclear translocation and activation of key inflammatory signaling pathways. researchgate.net |
This table outlines common applications of confocal microscopy in studying the cellular mechanisms of this compound, with references to key research findings.
Omics and Systems Biology Approaches
In the study of this compound (RvD1), "omics" and systems biology approaches provide a holistic view of its biological effects, moving beyond single-molecule interactions to understand its impact on complex cellular and physiological networks. These methodologies allow for the high-throughput analysis of entire sets of biological molecules—such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—to construct a comprehensive picture of RvD1's mechanism of action.
Single-Cell RNA Sequencing for Transcriptomic Analysis
Single-cell RNA sequencing (scRNA-seq) has emerged as a powerful tool for dissecting cellular heterogeneity, a task impossible with traditional bulk RNA sequencing which averages gene expression across entire cell populations. nih.govnih.gov This technology measures the gene expression profiles of individual cells, enabling researchers to identify distinct cell subpopulations and understand how they respond differently to stimuli like RvD1. nih.gov The insights gained from scRNA-seq are fundamental for understanding the precise cellular targets and effects of RvD1 in complex tissues containing diverse immune cell populations, such as macrophages, neutrophils, and lymphocytes. nih.govamazonaws.com
In the context of RvD1 research, scRNA-seq can elucidate how RvD1 modulates the transcriptomic landscape of specific immune cells to promote the resolution of inflammation. For instance, it is known that RvD1 can polarize macrophages towards a pro-resolving M2 phenotype. nih.govnih.gov An scRNA-seq approach would allow for a detailed analysis of the transcriptomic shifts within individual macrophages as they transition from a pro-inflammatory (M1) to a pro-resolving (M2) state under the influence of RvD1. This level of resolution can reveal novel marker genes, regulatory pathways, and even previously uncharacterized macrophage subsets that are responsive to RvD1. Furthermore, scRNA-seq can uncover heterogeneity in alternative splicing patterns of key barrier genes within individual endothelial cells, providing a deeper understanding of how RvD1 reinforces endothelial barrier function at the molecular level. nih.gov
Integrated Omics Approaches
Integrated or multi-omics approaches combine data from two or more omics disciplines to create a more comprehensive and functional understanding of a biological system. nih.gov By layering data from transcriptomics, proteomics, metabolomics, and lipidomics, researchers can build more robust models of RvD1's bioactions, connecting gene-level changes to functional outcomes at the protein and metabolite levels. researchgate.net This integrative strategy is essential for capturing the complexity of the inflammation resolution process, which involves dynamic changes across multiple molecular layers. nih.govresearchgate.net
A key example of this approach in RvD1 research involves the combined use of LC-MS/MS-based metabololipidomics and high-throughput transcriptomic analysis to study inflamed human visceral adipose tissue from obese patients. nih.gov This research revealed an imbalance in the production of specialized pro-resolving mediators (SPMs), including resolvins, compared to pro-inflammatory lipid mediators. nih.gov The transcriptomic analysis concurrently identified a unique signature in this tissue, highlighting an overactivation of the interleukin-10 (IL-10) signaling pathway. nih.gov By integrating these datasets, the study demonstrated that RvD1 could modulate this pathway, blocking the inflammatory STAT1 and persistent STAT3 activation while preserving the anti-inflammatory actions of IL-10. nih.gov This provides a mechanistic link between the lipid mediator profile and the gene expression network, an insight achievable only through an integrated omics approach.
MicroRNA Expression Profiling and Regulatory Networks
MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation, often by inhibiting mRNA translation or promoting its degradation. researchgate.net Research has established that RvD1 exerts part of its pro-resolving effects by modulating the expression of specific miRNAs, which in turn control key inflammatory and resolution pathways. nih.govnih.gov Profiling miRNA expression in response to RvD1 treatment reveals novel regulatory circuits that are fundamental to its mechanism of action. nih.govnih.gov
Studies have shown that RvD1 selectively regulates a signature of miRNAs in inflammatory exudates and in specific cell types like macrophages. nih.govnih.gov For instance, in murine peritonitis models, RvD1 was found to up-regulate miR-146b and miR-219, while down-regulating miR-208a. nih.gov These actions are mediated through its G protein-coupled receptors, ALX/FPR2 and GPR32. nih.govresearchgate.net The regulated miRNAs target key genes involved in inflammation. For example, RvD1-induced up-regulation of miR-219 leads to decreased 5-lipoxygenase (5-LOX) protein, which in turn reduces the production of pro-inflammatory leukotrienes. researchgate.netresearchgate.net Similarly, miR-146b is known to suppress NF-κB signaling, a central pathway in the inflammatory response. researchgate.net These findings establish a novel resolution circuit where RvD1, acting through its receptors, orchestrates a specific miRNA response to fine-tune the inflammatory environment and promote a return to homeostasis. researchgate.netnih.gov
| MicroRNA | Regulation by RvD1 | Cell/System Studied | Putative Target/Function | Reference |
|---|---|---|---|---|
| miR-21 | Upregulated | Human Macrophages | Part of a network of regulatory molecules promoting resolution. | nih.gov |
| miR-146b | Upregulated | Murine Peritoneal Exudates, Human Macrophages | Targets NF-κB signaling; suppresses leukocyte-recruiting chemokines. | researchgate.netnih.gov |
| miR-219 | Upregulated | Murine Peritoneal Exudates, Human Macrophages | Targets 5-lipoxygenase (5-LOX), leading to decreased leukotriene production. | researchgate.netnih.govnih.gov |
| miR-208a | Downregulated | Murine Peritoneal Exudates, Human Macrophages | Regulation is dependent on the ALX/FPR2 receptor. Overexpression in macrophages up-regulated IL-10. | nih.govnih.gov |
| miR-203 | Downregulated | Murine Peritoneal Exudates | Putative targets include STAT5, SOCS3, JAK1. | nih.gov |
| miR-155-5p | Downregulated | LPS-stimulated Macrophages | Inhibition of this miRNA contributes to RvD1's anti-inflammatory effects. | rbmb.net |
Computational and Modeling Approaches
Computational and modeling techniques are indispensable in modern pharmacology for predicting drug behavior, understanding structure-activity relationships, and facilitating the translation of preclinical findings to clinical applications.
Physiologically-Based Pharmacokinetic (PBPK) Modeling for Translational Research
Physiologically-Based Pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of compounds in different species. nih.gov By integrating physiological parameters (like organ volumes and blood flow rates) with compound-specific properties, PBPK models can predict the pharmacokinetic (PK) profile of a drug in humans based on preclinical data. nih.govnih.gov This approach is particularly valuable for the development of SPMs like RvD1, helping to design first-in-human clinical trials and eliminate the need for excessive animal and human testing. nih.govnih.gov
Researchers have successfully developed and verified PBPK models for RvD1 and its aspirin-triggered epimer, AT-RvD1. nih.govnih.gov These models were initially built using data from mouse studies, such as in models of Sjögren's syndrome, and then scaled to predict the pharmacokinetics in a "virtual human" population. nih.govresearchgate.net The models have been shown to adequately capture the observed concentrations of RvD1 across different doses and species. researchgate.net Simulations for a virtual human population predicted a rapid distribution of RvD1 to plasma after administration. researchgate.net For instance, at a 1 mg/kg intravenous dose in a virtual human population, one model predicted a terminal half-life in plasma of 5.64 hours. researchgate.net Such predictive models are crucial for translating the therapeutic potential of RvD1 from preclinical models to effective clinical strategies. nih.gov
| Parameter | Predicted Value (Plasma) | Dose Simulated | Compartment | Reference |
|---|---|---|---|---|
| Tmax (Time to Peak Concentration) | 0.05 h | 1 mg/kg I.V. | Plasma | researchgate.net |
| Cmax (Peak Plasma Concentration) | 1581.08 ng/mL | 1 mg/kg I.V. | Plasma | researchgate.net |
| T1/2 (Terminal Half-Life) | 5.64 h | 1 mg/kg I.V. | Plasma | researchgate.net |
| AUC0–∞ (Area Under the Curve) | 1840.40 h*ng/mL | 1 mg/kg I.V. | Plasma | researchgate.net |
| CL (Clearance) | 0.54 L/h/kg | 1 mg/kg I.V. | Plasma | researchgate.net |
Quantum Chemical Calculations for Structure-Activity Relationships (e.g., Antioxidant Properties)
Quantum chemical calculations provide a powerful in silico method to investigate the relationship between the three-dimensional structure of a molecule and its chemical reactivity, such as its antioxidant potential. mdpi.com Methods like Density Functional Theory (DFT) can be used to calculate molecular structures, frontier orbital energies (HOMO/LUMO), molecular electrostatic potential, and bond lengths. mdpi.com This information helps to explain and predict the biological activity of molecules like RvD1 and to guide the design of new, more potent analogues. mdpi.com
One study employed DFT calculations to explore the structure-activity relationship of RvD1 and newly synthesized imidazole-derived RvD1 analogues with respect to their antioxidant properties. mdpi.com Oxidative stress is a key component of many inflammatory diseases, and the ability to scavenge reactive oxygen species (ROS) is a relevant therapeutic property. The computational analysis was used to understand why the novel analogues exhibited superior antioxidant performance compared to the parent RvD1 molecule. mdpi.com The calculations of reactivity indices, such as electrodonating and electroaccepting values, helped to correlate the chemical structure with the scavenging power of the compounds in different environments. frontiersin.org This type of computational work is crucial for the rational design of next-generation SPMs with enhanced stability and efficacy. mdpi.com
In Vitro Cell-Based Assays and Functional Readouts
The functional characterization of this compound (RvD1) in academic research relies on a sophisticated suite of in vitro cell-based assays. These experimental systems are designed to dissect the specific actions of RvD1 on key cellular players in the inflammatory and resolution phases of the immune response. By isolating specific cell types and modeling discrete biological processes, these assays provide critical insights into the mechanisms through which RvD1 orchestrates the return to tissue homeostasis.
Phagocytosis and Efferocytosis Assays in Isolated Cells
A hallmark of inflammation resolution is the efficient clearance of apoptotic cells (efferocytosis) and microbial particles (phagocytosis) by phagocytes, primarily macrophages. RvD1 has been shown to be a potent enhancer of these processes. In vitro assays are fundamental to quantifying this effect.
These assays typically involve co-culturing phagocytic cells, such as human monocyte-derived macrophages or murine bone marrow-derived macrophages (BMDMs), with targets for engulfment. For efferocytosis assays, target cells like Jurkat T-cells or neutrophils (polymorphonuclear leukocytes, PMNs) are first induced to undergo apoptosis. pnas.org These apoptotic bodies are often labeled with a fluorescent dye, such as PKH26, to allow for their visualization and quantification once engulfed by the macrophages. pnas.org For phagocytosis assays, targets can include zymosan particles (a yeast cell wall component) or bacteria like Pseudomonas aeruginosa. nih.govsynvivobio.com
Following a period of co-incubation in the presence or absence of RvD1, the phagocytes are analyzed. This is commonly done using flow cytometry or fluorescence microscopy to determine the "phagocytic index"—a measure that combines the percentage of macrophages that have engulfed at least one particle with the average number of particles engulfed per macrophage.
Research findings consistently demonstrate that RvD1 enhances the phagocytic and efferocytotic capacity of macrophages. pnas.orgnih.gov Studies have shown that RvD1 promotes the polarization of macrophages towards an "M2-like" phenotype, which is associated with increased efferocytosis and tissue repair. wustl.edu For instance, RvD1 treatment has been found to increase the clearance of apoptotic PMNs by macrophages, a critical step for preventing secondary necrosis and prolonged inflammation. nih.gov This pro-efferocytotic effect is linked to the upregulation of specific receptors on the macrophage surface that recognize apoptotic cells. nih.gov
| Cell Type | Target | Assay Method | Key Finding with this compound | Citation |
| Human Monocyte-Derived Macrophages | Apoptotic Jurkat Cells | Flow Cytometry (PKH26 dye) | RvD1 promotes efferocytosis. | pnas.org |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | Apoptotic Jurkat Cells | Flow Cytometry | RvD1 promotes efferocytosis. | pnas.org |
| Human Macrophages | Apoptotic PMNs | Microscopy/Flow Cytometry | RvD1 enhances macrophage phagocytosis of apoptotic cells. | nih.gov |
| Human Macrophages | Zymosan particles | Microscopy/Flow Cytometry | RvD1 enhances macrophage phagocytosis of zymosan. | nih.gov |
| Macrophages (from individuals with Cystic Fibrosis) | Pseudomonas aeruginosa | Phagocytosis Assay | RvD1 enhanced phagocytic activity. | synvivobio.com |
Leukocyte Adhesion and Migration Assays Under Flow Conditions
During inflammation, leukocytes adhere to the vascular endothelium and migrate into tissues. A key pro-resolving function of RvD1 is to halt this influx of leukocytes, particularly neutrophils. Leukocyte adhesion and migration assays conducted under flow conditions are designed to mimic the physiological shear stress of blood flow within vessels, providing a more realistic model than static assays. nih.govcreative-bioarray.com
These assays typically utilize a parallel-plate flow chamber or a microfluidic chip. synvivobio.comnih.gov A monolayer of vascular endothelial cells, such as human umbilical vein endothelial cells (HUVECs), is cultured on the bottom surface of the chamber. nih.gov These endothelial cells are often pre-stimulated with an inflammatory agent like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce the expression of adhesion molecules. nih.govnih.gov
A suspension of isolated leukocytes (e.g., human PMNs or monocytes) is then perfused through the chamber at a controlled flow rate, generating a specific shear stress on the endothelial monolayer. creative-bioarray.comnih.gov The entire process is visualized in real-time using microscopy. nih.gov Researchers can quantify several parameters of the leukocyte adhesion cascade:
Tethering and Rolling: The initial, transient interactions of leukocytes with the endothelium. The number of rolling cells and their velocity are measured. nih.gov
Firm Adhesion: The number of leukocytes that become stationary on the endothelium for a defined period. nih.gov
Transmigration (Diapedesis): The movement of leukocytes across the endothelial layer, which can be assessed in more advanced models. synvivobio.com
Studies have shown that RvD1 effectively inhibits leukocyte-endothelial interactions in these dynamic systems. Mechanistically, RvD1 has been found to suppress the LPS-induced expression of key adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. nih.gov It also acts directly on neutrophils, for example, by blocking the pro-inflammatory signals induced by Leukotriene B4 (LTB4) that regulate adhesion molecules. By reducing the expression of these "molecular brakes," RvD1 decreases the number of leukocytes that can firmly adhere to the vessel wall and subsequently migrate into the tissue, a finding supported by in vivo intravital microscopy studies that show RvD1 limits neutrophil recruitment and swarming under blood flow conditions. pnas.orgnih.gov
| Assay Type | Cell Types | Key Parameters Measured | Effect of this compound | Citation |
| Flow Chamber Adhesion Assay | Human Leukocytes, HUVECs | Rolling velocity, number of firmly adherent cells, transmigration. | Reduces firm adhesion and transmigration. | nih.govnih.gov |
| Intravital Microscopy (in vivo flow) | Murine Neutrophils, Lung Vasculature | Neutrophil infiltration, swarming, and extravasation. | Significantly limits neutrophil recruitment and swarming. | pnas.orgnih.govnih.gov |
| Endothelial Adhesion Molecule Expression | HUVECs, Monocytes | ICAM-1, VCAM-1 protein/mRNA levels. | Suppresses LPS-induced expression of ICAM-1 and VCAM-1. | nih.gov |
Quantitative Analysis of Cytokine and Chemokine Secretion
This compound exerts significant anti-inflammatory effects by modulating the production of cytokines and chemokines, the signaling proteins that orchestrate immune cell communication and recruitment. The quantitative analysis of their secretion from isolated immune or structural cells is a cornerstone of RvD1 research.
The most common methodology for this analysis is the Enzyme-Linked Immunosorbent Assay (ELISA). nih.govnih.gov This technique is highly specific and sensitive for detecting and quantifying a single protein in a complex mixture like cell culture supernatant. In a typical experiment, cells such as macrophages, monocytes, or epithelial cells are cultured in vitro and stimulated with an inflammatory agonist like LPS to induce the production and secretion of pro-inflammatory mediators. nih.gov In parallel, identical cell cultures are co-treated with the stimulus and varying concentrations of RvD1.
After incubation, the cell culture supernatant is collected, and ELISAs are performed to measure the concentrations of specific cytokines and chemokines. Commonly analyzed mediators include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and the chemokine Interleukin-8 (IL-8). synvivobio.comnih.govnih.gov
Research has consistently shown that RvD1 and its epimer, Aspirin-Triggered this compound (AT-RvD1), significantly attenuate the secretion of a broad range of pro-inflammatory cytokines and chemokines from various cell types. synvivobio.comnih.govnih.gov For example, in LPS-stimulated THP-1 monocytic cells, RvD1 dose-dependently downregulates the expression of TNF-α. nih.gov Similarly, in alveolar epithelial cells stimulated with IL-1β, AT-RvD1 was found to reduce the subsequent secretion of IL-6 and IL-8 by over 60%. nih.govnih.gov This inhibition of mediator production is a key mechanism by which RvD1 dampens the inflammatory response and prevents excessive leukocyte recruitment.
| Cell Type | Inflammatory Stimulus | Measured Cytokines/Chemokines | Method | Key Finding with this compound/AT-RvD1 | Citation |
| A549 Alveolar Epithelial Cells | Interleukin-1β (IL-1β) | IL-6, IL-8 | ELISA | AT-RvD1 attenuated IL-1β-induced secretion. | nih.govnih.gov |
| THP-1 Macrophages | ATP + H₂O₂ | IL-8 | ELISA | RvD1 & AT-RvD1 reduced macrophage-induced IL-8 secretion from epithelial cells. | nih.gov |
| THP-1 Monocytic Cells | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | qPCR, ELISA | RvD1 significantly attenuated LPS-induced cytokine expression. | nih.gov |
| Cystic Fibrosis Macrophages | SARS-CoV-2 S1 protein | IL-8, TNF-α, MCP-1, MIP-1α/β | Cytokine Array | RvD1 & RvD2 abated S1-induced release of select cytokines and chemokines. | synvivobio.com |
Receptor Activation and Intracellular Signaling Pathway Analysis (e.g., Luciferase Reporter Systems)
To understand how RvD1 transmits its pro-resolving signals, researchers investigate its interaction with cell surface receptors and the subsequent intracellular signaling cascades. RvD1 primarily acts through two G-protein-coupled receptors (GPCRs): ALX/FPR2 (also a receptor for Lipoxin A4) and GPR32. nih.govresearchgate.net
Several advanced methodologies are used to confirm receptor engagement and map the downstream pathways:
Receptor-Specific Blockade: The involvement of a specific receptor is often confirmed by using a pharmacological antagonist. For example, pre-treating cells with Boc-2, an antagonist for ALX/FPR2, abolishes the anti-inflammatory effects of RvD1, confirming that its action is receptor-dependent. researchgate.net
Luciferase Reporter Assays: These assays are powerful tools for studying the activation of specific transcription factors. For instance, to test if RvD1 activates nuclear receptors like peroxisome proliferator-activated receptors (PPARs), cells can be co-transfected with a construct containing the receptor's ligand-binding domain and a separate plasmid where the expression of the luciferase enzyme is controlled by a promoter that binds the activated receptor. nih.gov The amount of light produced upon adding a substrate is directly proportional to the receptor's activation. Studies using this method have shown that RvD1 does not directly activate PPAR-α, -γ, or -δ. nih.gov This system is also widely used to measure the activity of pro-inflammatory transcription factors like NF-κB.
Western Blotting: This technique is used to detect the phosphorylation state of key signaling proteins. The activation of many signaling pathways involves the phosphorylation of downstream proteins. Researchers have used western blotting to show that RvD1 can inhibit the activation of major inflammatory pathways, including the NF-κB and MAP kinase pathways, by preventing the phosphorylation of upstream regulators like TAK1 and IκBα. nih.govresearchgate.net It has also been shown to inhibit the AKT/mTOR pathway in hepatic stellate cells. escholarship.org
These analyses have revealed that RvD1, upon binding to ALX/FPR2 and GPR32, initiates signaling cascades that actively inhibit pro-inflammatory machinery. For example, RvD1's inhibition of TAK1 phosphorylation effectively disrupts a common upstream protein required for both the NF-κB and MAP kinase pathways, leading to a broad suppression of inflammatory gene expression. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
